(Rac)-BIO8898
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H64N8O6 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67) |
InChI Key |
WJYLSDLKLWXYML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCCC4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCCC8CN9CCCC9 |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-BIO8898: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of (Rac)-BIO8898, a small molecule inhibitor targeting the CD40-CD40L protein-protein interaction. The following sections detail the molecular interactions, signaling pathways, and experimental evidence that define its inhibitory function.
Executive Summary
This compound is a synthetic organic molecule that potently inhibits the interaction between CD40 Ligand (CD40L, also known as CD154) and its receptor, CD40.[1][2][3][4] This interaction is a critical co-stimulatory signal in the activation of immune responses, making its inhibition a promising therapeutic strategy for autoimmune diseases.[5] BIO8898's unique mechanism involves the allosteric disruption of the trimeric CD40L cytokine structure, a process termed "subunit fracture".[1][3][6] By binding to a cryptic pocket between two subunits of the CD40L trimer, it breaks the protein's three-fold symmetry, which is essential for effective receptor binding.[1][3][4][6]
Quantitative Data Summary
The inhibitory potency of BIO8898 has been characterized through biochemical and cellular assays. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Value | Assay Description | Reference |
| IC50 | 25 µM | Inhibition of soluble CD40L binding to CD40-Ig | [1][2][4] |
| Cellular Activity | Dose-dependent | Inhibition of CD40L-induced apoptosis | [2][6] |
Core Mechanism of Action: Subunit Fracture
The primary mechanism of action of BIO8898 is the disruption of the functional homotrimeric structure of CD40L.[1][6] Unlike competitive inhibitors that bind at the receptor-binding interface, BIO8898 acts as an allosteric modulator.[1]
A single molecule of BIO8898 intercalates deeply into a hydrophobic pocket located between two of the three CD40L subunits.[1][3][4][6] This binding event induces a conformational change that breaks the native three-fold symmetry of the CD40L trimer.[1][3][4][6] While the binding is reversible and does not cause the dissociation of the trimer into monomers, the resulting distorted complex is unable to bind effectively to the CD40 receptor.[1][4][6] High-affinity binding of CD40 requires cooperative contact with two adjacent CD40L monomers, a configuration that is lost upon BIO8898 binding.[1]
Caption: BIO8898 intercalates between CD40L subunits, disrupting trimer symmetry.
Impact on Signaling Pathways
The interaction between CD40L on activated T cells and CD40 on antigen-presenting cells (such as B cells, macrophages, and dendritic cells) is a cornerstone of adaptive immunity. This engagement triggers downstream signaling cascades, primarily through the NF-κB pathway, leading to cell activation, proliferation, and survival.[5]
By preventing the CD40L-CD40 interaction, BIO8898 effectively blocks the initiation of this signaling cascade. This leads to the inhibition of downstream cellular effects such as B cell activation and proliferation.[5]
Caption: BIO8898 blocks the CD40L-CD40 interaction, inhibiting NF-κB signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of BIO8898's mechanism of action.
Soluble CD40L Binding to CD40-Ig Assay (IC50 Determination)
This biochemical assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to a fusion protein of the extracellular domain of CD40 and the Fc portion of an immunoglobulin (CD40-Ig).
-
Materials:
-
Recombinant soluble human CD40L
-
Recombinant human CD40-Ig
-
BIO8898 at various concentrations
-
Assay buffer (e.g., PBS with 0.05% Tween 20 and 0.1% BSA)
-
96-well microtiter plates (high-binding capacity)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
-
-
Protocol:
-
Coat the 96-well plate with CD40-Ig overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block non-specific binding sites with blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of BIO8898 in assay buffer.
-
Pre-incubate a fixed concentration of soluble CD40L with the various concentrations of BIO8898 for 30 minutes at room temperature.
-
Add the CD40L/BIO8898 mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add HRP-conjugated anti-human IgG antibody (to detect the Fc portion of CD40-Ig bound to CD40L) and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the CD40L-CD40-Ig binding inhibition ELISA.
CD40L-Dependent Apoptosis Assay
This cellular assay assesses the functional consequence of CD40L inhibition by measuring the dose-dependent reduction in apoptosis induced by CD40L in a suitable cell line.
-
Materials:
-
A cell line that undergoes apoptosis upon CD40L stimulation (e.g., specific B-cell lines)
-
Recombinant myc-tagged CD40L
-
Cycloheximide (B1669411) (to sensitize cells to apoptosis)
-
BIO8898 at various concentrations
-
Cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BIO8898 for a predetermined pre-incubation period.
-
Add a fixed concentration of myc-CD40L and cycloheximide to induce apoptosis.
-
Incubate the cells for a specified period (e.g., 3 days).[2]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
The absorbance is proportional to the number of viable cells. A higher absorbance indicates greater inhibition of apoptosis by BIO8898.
-
Plot the absorbance (or percent inhibition of apoptosis) against the log of the inhibitor concentration to determine the dose-response relationship.
-
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors for protein-protein interactions. Its unique "subunit fracture" mechanism, which involves the allosteric disruption of the CD40L trimer, provides a compelling example of how to target challenging biomolecular interfaces. The detailed understanding of its mechanism of action, supported by quantitative biochemical and cellular data, establishes a solid foundation for the further development of this and similar compounds for therapeutic applications in autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BIO8898 Target Binding Site: A Deep Dive into a Subunit Fracture Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site, mechanism of action, and experimental validation of (Rac)-BIO8898, a small molecule inhibitor of the CD40 ligand (CD40L). The information presented is curated from peer-reviewed scientific literature to support research and development efforts in immunology, oncology, and autoimmune diseases.
Core Concepts: Targeting the CD40-CD40L Interaction
The CD40-CD40L signaling axis is a critical co-stimulatory pathway in the immune system, playing a pivotal role in B cell activation, differentiation, and immunoglobulin class-switching, as well as in the activation of antigen-presenting cells. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[1] this compound is a novel inhibitor that disrupts this interaction not by competing for the receptor binding site on the surface, but through a unique "subunit fracture" mechanism.[2][3]
Target and Binding Site Characterization
The direct molecular target of this compound is the CD40 ligand (CD40L, also known as CD154) , a homotrimeric protein belonging to the tumor necrosis factor (TNF) superfamily.[4][5] Unlike traditional competitive inhibitors, BIO8898 does not bind to the external surface of the CD40L trimer. Instead, it intercalates deep within the core of the protein, at the interface between two of the three subunits.[4][2][5]
This binding event is remarkable as it induces a significant conformational change in the CD40L trimer, breaking its native three-fold symmetry.[4][2][3] The binding pocket for BIO8898 is predominantly hydrophobic, formed by residues from two adjacent subunits of the CD40L trimer.[4] This induced-fit binding creates a stable, yet reversible, complex that does not lead to the complete dissociation of the trimer.[4][2]
The key characteristics of the BIO8898 binding site are:
-
Location: Inter-subunit interface within the CD40L homotrimer.[4][5]
-
Mechanism: Induced-fit binding leading to conformational disruption.[4]
Quantitative Analysis of BIO8898 Activity
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The most frequently cited value is its half-maximal inhibitory concentration (IC50) for the disruption of the CD40L-CD40 interaction.
| Parameter | Value | Assay Description | Reference |
| IC50 | ~25 µM | Inhibition of soluble CD40L binding to a CD40-Ig fusion protein. | [4][2][3][6][7][8] |
| EC50 | 69 µM | Inhibition of CD40L-dependent cell apoptosis. | [4] |
| Stoichiometry | 1:1 | One molecule of BIO8898 binds to one CD40L trimer. | [4][2][3][5] |
Mechanism of Action: A Visual Guide
The binding of this compound to CD40L triggers a cascade of events that ultimately inhibits downstream signaling. This "subunit fracture" mechanism is a sophisticated form of allosteric inhibition.
Caption: Mechanism of this compound action.
Experimental Protocols
The elucidation of the this compound binding site and mechanism of action relied on a combination of biophysical and cell-based assays.
X-Ray Crystallography
To determine the precise binding location and the conformational changes induced by BIO8898, a co-crystal structure of the inhibitor in complex with CD40L was solved.
Caption: X-Ray Crystallography Workflow.
CD40L-CD40-Ig Binding Assay
An in vitro enzyme-linked immunosorbent assay (ELISA) format was utilized to quantify the inhibitory effect of BIO8898 on the CD40L-CD40 interaction. This assay employed a Dissociation Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) for detection.
Caption: CD40L-CD40-Ig Binding Assay Workflow.
Cell-Based Apoptosis Assay
To confirm the cellular activity of BIO8898, its ability to inhibit CD40L-induced apoptosis in a cellular context was assessed.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of BIO8898, a CD40-CD40L Interaction Inhibitor
Introduction
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) and mechanism of action of BIO8898, a small molecule inhibitor of the CD40-CD40 Ligand (CD40L) interaction. Initially referenced in the context of "(Rac)-BIO8898," current scientific literature clarifies that the primary target of this compound is not the Rac GTPase family but the Tumor Necrosis Factor (TNF) superfamily member, CD40L (also known as CD154). BIO8898 represents a notable example of a small molecule that disrupts a protein-protein interface through a unique "subunit fracture" mechanism.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the CD40-CD40L signaling pathway.
Mechanism of Action
BIO8898 functions by inhibiting the binding of the trimeric CD40L to its receptor, CD40.[1][2][3][4][5] X-ray crystallography studies have revealed that BIO8898 does not bind to the surface of the CD40L protein. Instead, a single molecule of BIO8898 intercalates deeply between two of the three subunits of the CD40L homotrimer.[1][2][3][4] This binding event disrupts the constitutive protein-protein interface and breaks the three-fold symmetry of the cytokine.[1][2][3][4] The inhibitor forms several hydrogen bonds within a predominantly hydrophobic pocket.[1][2][3] This "subunit fracture" leads to local and long-range conformational changes in the CD40L trimer, which in turn inhibits its ability to bind to the CD40 receptor.[1][2][3] The binding of BIO8898 is reversible and does not cause the complete dissociation of the trimer into monomers.[1][2][3]
Quantitative Structure-Activity Relationship Data
The primary quantitative data available for BIO8898 pertains to its inhibitory activity on the CD40L-CD40 interaction and its effect in a cell-based assay. While a broad structure-activity relationship study with numerous analogs is not extensively detailed in the public domain, the data for the parent compound provides a critical benchmark.
| Compound | Chemical Structure | Target | Assay Type | IC50 (µM) | EC50 (µM) | Notes |
| BIO8898 | (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)-pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid[1] | CD40L-CD40 Interaction | CD40L-CD40-Ig Binding Assay | ~25[1][2][3][5] | - | Inhibition of soluble myc-tagged CD40L binding to a CD40-Ig fusion protein.[1] |
| BIO8898 | (As above) | CD40L-induced Apoptosis | Cell-based Apoptosis Assay | - | 69[1] | The dose-response curve did not reach saturation due to limitations in compound solubility.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the SAR data.
Synthesis of BIO8898
The synthesis of BIO8898 is a multi-step process involving the coupling of several key intermediates. While the full synthetic route is complex, the final step involves the coupling of (S)-tert-butyl 2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)-pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetate with subsequent deprotection of the tert-butyl ester to yield the final carboxylic acid product, BIO8898.[1]
CD40L-CD40-Ig Binding Assay (DELFIA)
This assay quantifies the ability of BIO8898 to inhibit the binding of CD40L to its receptor.[1]
-
Plate Coating: A 96-well plate is coated with a CD40-Ig fusion protein, which consists of the extracellular domain of CD40 fused to the Fc portion of human IgG1.
-
Incubation: Myc-tagged soluble CD40L (mycCD40L) is pre-incubated with varying concentrations of BIO8898.
-
Binding: The mixture of mycCD40L and BIO8898 is then added to the CD40-Ig coated plate and incubated for one hour to allow for binding.
-
Detection: The amount of bound mycCD40L is detected using a europium-labeled anti-myc antibody.
-
Quantification: The signal is measured using Dissociation Enhanced Lanthanide Fluorescence Immunoassay (DELFIA), and the IC50 value is determined by fitting the dose-response data to a hyperbolic binding equation.[1]
Cell-based CD40L-induced Apoptosis Assay
This assay assesses the functional activity of BIO8898 in a cellular context.[1][5]
-
Cell Line: Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor are used. This receptor comprises the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNFRp75 receptor.
-
Treatment: The cells are treated with mycCD40L in the presence of cycloheximide (B1669411) to induce apoptosis. Various concentrations of BIO8898 are added to determine its inhibitory effect.[5]
-
Cell Viability Measurement: After a 3-day incubation period, cell viability is measured using an MTT assay.[1] In viable cells, mitochondrial reductases convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Analysis: The dose-dependent inhibition of CD40L-induced apoptosis by BIO8898 is determined.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CD40-CD40L signaling pathway and the experimental workflow for the binding assay.
Caption: CD40-CD40L signaling pathway and its inhibition by BIO8898.
Caption: Experimental workflow for the CD40L-CD40-Ig binding assay (DELFIA).
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898: A Potential Small Molecule Modulator of the CD40-CD40L Pathway in Autoimmune Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The CD40-CD40L signaling axis is a critical co-stimulatory pathway in the adaptive immune response, and its dysregulation is a key driver in the pathogenesis of numerous autoimmune diseases. Consequently, targeting this interaction presents a promising therapeutic strategy. (Rac)-BIO8898 is a novel small molecule inhibitor that disrupts the trimeric structure of the CD40 ligand (CD40L), thereby blocking its interaction with the CD40 receptor.[1] This technical guide provides a comprehensive overview of the role of this compound in the context of preclinical autoimmune disease models. It details the underlying mechanism of action, provides established experimental protocols for evaluating such a compound in models of multiple sclerosis and lupus, and presents a framework for the quantitative assessment of its potential efficacy. While in vivo data for this compound is not yet publicly available, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.
The CD40-CD40L Signaling Pathway in Autoimmunity
The interaction between the CD40 receptor, predominantly expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, and its ligand, CD40L (CD154), primarily found on activated T cells, is a cornerstone of T cell-dependent humoral and cellular immunity.[2] This engagement triggers a cascade of downstream signaling events crucial for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of memory B cells. Furthermore, CD40 signaling on APCs enhances their T cell co-stimulatory capacity, leading to a robust and sustained immune response.
In the context of autoimmunity, aberrant or prolonged CD40-CD40L signaling contributes to the breakdown of self-tolerance. This can lead to the production of autoantibodies and the activation of autoreactive T cells that drive tissue inflammation and damage in diseases such as multiple sclerosis (MS), systemic lupus erythematosus (SLE), and rheumatoid arthritis.[3][4] Blockade of the CD40-CD40L pathway has been shown to be an effective therapeutic strategy in various preclinical models of autoimmune diseases.[2][4][5]
Signaling Cascade
The binding of CD40L to CD40 initiates the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40. This leads to the activation of multiple downstream signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as MAP kinase and PI3K/Akt pathways. These pathways culminate in the transcription of genes involved in inflammation, cell survival, and immune activation.
This compound: A Small Molecule Inhibitor of CD40L
This compound is a synthetic organic molecule identified as an inhibitor of the CD40-CD40L interaction.[1] Unlike therapeutic antibodies that block the binding site, BIO8898 functions through a unique "subunit fracture" mechanism.[1] It intercalates deeply between two subunits of the homotrimeric CD40L protein, disrupting the constitutive protein-protein interface and altering the protein's three-fold symmetry.[1] This conformational change prevents the effective binding of CD40L to its receptor, CD40.
Quantitative Data
Currently, the publicly available quantitative data for this compound is limited to in vitro assays.
| Assay Type | Parameter | Value | Reference |
| In vitro CD40L-CD40 Binding Assay | IC50 | ~25 µM | [1][6] |
| In vitro Cell Apoptosis Assay | Activity | Inhibited CD40L-dependent cell apoptosis | [1][6] |
Note: The table above summarizes the currently available public data. In vivo efficacy, dose-response, and pharmacokinetic data for this compound in autoimmune disease models are not yet published. The subsequent sections on experimental protocols and data presentation provide a framework for how such data would be generated and presented.
Experimental Protocols for Preclinical Evaluation
The following are detailed protocols for two widely used mouse models of autoimmune diseases, Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Pristane-Induced Lupus for systemic lupus erythematosus. These protocols are suitable for evaluating the in vivo efficacy of a small molecule inhibitor like this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[7][8]
3.1.1. Induction of EAE in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
The final concentration of MOG35-55 should be 1-2 mg/mL and M. tuberculosis H37Ra at 4 mg/mL.
-
Emulsify by repeatedly drawing the mixture through a syringe with a small gauge needle until a thick, stable emulsion is formed.
-
-
Immunization:
-
On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse (total volume of 200 µL).
-
On day 0 and day 2, administer an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS.
-
-
Treatment Protocol:
-
Randomly assign mice to treatment and vehicle control groups.
-
Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, i.p. injection). The dosing regimen (e.g., mg/kg, frequency) would need to be determined based on pharmacokinetic studies.
-
Initiate treatment prophylactically (starting on the day of immunization or shortly after) or therapeutically (once clinical signs of disease appear).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score disease severity on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
-
-
Endpoint Analysis:
-
At the end of the study (typically 21-28 days post-immunization), collect blood for cytokine and antibody analysis.
-
Perfuse mice with PBS and collect spinal cords and brains for histopathological analysis (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination) and flow cytometry to characterize immune cell infiltration.
-
Pristane-Induced Lupus Model
Pristane (B154290), a mineral oil, can induce a lupus-like syndrome in non-autoimmune mouse strains.[9]
3.2.1. Induction of Lupus in BALB/c Mice
-
Animals: Female BALB/c mice, 8-10 weeks old.
-
Induction:
-
Administer a single i.p. injection of 0.5 mL of pristane.
-
-
Treatment Protocol:
-
Randomly assign mice to treatment and vehicle control groups.
-
Prepare this compound in a suitable vehicle.
-
Initiate treatment at a predetermined time point after pristane injection (e.g., 2 weeks) and continue for the duration of the study (typically 24-32 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly using dipsticks or a quantitative assay.
-
Autoantibody Titers: Collect blood periodically (e.g., every 4-8 weeks) to measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.
-
Histopathology: At the end of the study, harvest kidneys for histopathological evaluation of glomerulonephritis (e.g., PAS staining).
-
Spleen and Lymph Nodes: Analyze spleen and lymph node cell populations by flow cytometry to assess changes in B and T cell subsets.
-
Mandatory Visualizations
Data Presentation: Hypothetical Quantitative Data Summary
The following tables illustrate how quantitative data from preclinical studies of this compound would be structured for clear comparison. Note: The data presented here is hypothetical and for illustrative purposes only, as in vivo data for this compound is not publicly available.
Table 1: Hypothetical Efficacy of this compound in the EAE Model
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | CNS Immune Infiltration (Cells/section ± SEM) | Demyelination Score (0-3 ± SEM) |
| Vehicle Control | 3.2 ± 0.3 | 11.5 ± 0.8 | 550 ± 75 | 2.5 ± 0.4 |
| This compound (10 mg/kg) | 2.1 ± 0.4 | 14.2 ± 1.1 | 280 ± 50 | 1.3 ± 0.3 |
| This compound (30 mg/kg) | 1.5 ± 0.3 | 16.8 ± 1.5 | 150 ± 35 | 0.8 ± 0.2 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 2: Hypothetical Efficacy of this compound in the Pristane-Induced Lupus Model
| Treatment Group | Proteinuria (mg/dL at 24 weeks ± SEM) | Anti-dsDNA Titer (OD450 at 24 weeks ± SEM) | Glomerulonephritis Score (0-4 ± SEM) | Spleen Weight (mg ± SEM) |
| Vehicle Control | 280 ± 45 | 1.8 ± 0.3 | 3.1 ± 0.5 | 250 ± 30 |
| This compound (10 mg/kg) | 150 ± 30 | 1.1 ± 0.2 | 1.9 ± 0.4 | 180 ± 25 |
| This compound (30 mg/kg) | 80 ± 20 | 0.6 ± 0.1 | 1.2 ± 0.3 | 140 ± 20 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Conclusion and Future Directions
This compound represents a promising small molecule inhibitor of the CD40-CD40L pathway with a unique mechanism of action. The disruption of this critical co-stimulatory interaction holds significant therapeutic potential for a range of autoimmune diseases. This guide provides the foundational knowledge and detailed experimental protocols necessary for the preclinical evaluation of this compound in relevant autoimmune disease models.
A critical next step in the development of this compound is the execution of in vivo studies to establish its efficacy, safety, and pharmacokinetic/pharmacodynamic profile. The data generated from such studies, presented in a clear and structured manner as outlined in this guide, will be essential for determining the clinical translatability of this compound and its potential as a novel therapy for patients with autoimmune diseases. The lack of publicly available in vivo data for this compound highlights a key area for future research.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Mechanisms of immunotherapeutic intervention by anti-CD40L (CD154) antibody in an animal model of multiple sclerosis [jci.org]
- 3. The CD40–CD40L Dyad in Experimental Autoimmune Encephalomyelitis and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with a CD40 Antagonist Antibody Reverses Severe Proteinuria and Loss of Saliva Production and Restores Glomerular Morphology in Murine Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIO-8898 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Experimental in vivo and in vitro models of multiple sclerosis: EAE and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. biocytogen.com [biocytogen.com]
The Discovery and Development of (Rac)-BIO8898: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-BIO8898 is a novel small molecule inhibitor of the CD40-CD40L protein-protein interaction, a critical co-stimulatory signal in the immune system. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for pivotal assays are provided. Visualizations of the CD40-CD40L signaling pathway, the discovery workflow, and experimental procedures are rendered using Graphviz to facilitate a deeper understanding of the scientific journey and molecular interactions of this compound.
Introduction
The interaction between CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, and its ligand, CD40L (CD154), is a cornerstone of adaptive immunity. This signaling axis is integral to the activation and function of antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells. The engagement of CD40 by CD40L, predominantly expressed on activated T cells, triggers a cascade of downstream signaling events that are crucial for T-cell priming, B-cell proliferation and differentiation, and the generation of humoral and cellular immune responses.[1][2][3] Dysregulation of the CD40-CD40L pathway is implicated in the pathogenesis of various autoimmune diseases and inflammatory disorders, making it a compelling target for therapeutic intervention.
This compound emerged from a screening campaign designed to identify small molecule inhibitors of this critical protein-protein interaction.[2] This whitepaper will detail the discovery and characterization of this compound, with a focus on its unique mechanism of action and the experimental methodologies used to elucidate its properties.
Discovery of this compound
This compound was identified through a high-throughput screening of a compound library utilizing Affinity Selection Mass Spectrometry (AS-MS).[2] This technique enables the rapid identification of ligands for a target protein from a complex mixture of compounds. The fundamental principle of AS-MS involves incubating the target protein with a library of potential ligands, separating the protein-ligand complexes from unbound compounds, and then identifying the bound ligands using mass spectrometry.[2]
The specific workflow employed for the discovery of this compound involved the use of gel filtration to rapidly separate the CD40L-ligand complexes from the unbound small molecules in the library. This approach allowed for the efficient screening of a large number of compounds to identify initial hits that bind to CD40L.
Mechanism of Action
Subsequent biochemical and structural studies revealed that this compound employs a novel mechanism of action for a small molecule inhibitor of a protein-protein interaction. Instead of binding to the surface of CD40L at the CD40 binding site, this compound intercalates deep within the core of the CD40L trimer, between two of its three subunits.[2] This intercalation induces a significant conformational change, effectively fracturing the trimeric structure and breaking its three-fold symmetry.[2] This structural disruption allosterically inhibits the binding of CD40 to CD40L.[2][4]
The binding of this compound is reversible and does not lead to the dissociation of the CD40L trimer into monomers.[2] The inhibitor resides in a predominantly hydrophobic pocket, where it also forms several hydrogen bonds with the protein.[2][3]
CD40-CD40L Signaling Pathway
The inhibition of the CD40-CD40L interaction by this compound has significant downstream consequences on the immune response. The CD40 signaling cascade involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, which in turn activates multiple downstream pathways, including NF-κB, MAPKs, and STAT3.[5][6] These pathways collectively regulate gene expression leading to enhanced cell survival, proliferation, and the production of pro-inflammatory cytokines. By blocking the initial binding event, this compound effectively dampens these downstream signals.
Quantitative Data
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Assay | Reference |
| IC50 | ~25 µM | DELFIA | [2][5] |
Table 2: Cellular Activity
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | 69 µM | MTT Assay | BHK (CD40-TNFRp75 chimera) | [2] |
Experimental Protocols
Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA)
This assay was used to determine the IC50 value of this compound for the inhibition of CD40L binding to a CD40-Ig fusion protein.
Materials:
-
96-well assay plates
-
CD40-Ig fusion protein
-
myc-tagged soluble CD40L (mycCD40L)
-
This compound
-
Europium-labeled anti-myc antibody
-
DELFIA Assay Buffer
-
DELFIA Enhancement Solution
-
Plate reader capable of time-resolved fluorescence
Protocol:
-
Coat the 96-well assay plates with CD40-Ig fusion protein and incubate overnight at 4°C.
-
Wash the plates with wash buffer to remove unbound CD40-Ig.
-
Block the plates with a suitable blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells, followed by the addition of 40 ng/ml mycCD40L.
-
Incubate the plates for 1 hour at room temperature to allow for binding.
-
Wash the plates to remove unbound mycCD40L and this compound.
-
Add the Europium-labeled anti-myc antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound detection antibody.
-
Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a single-site binding equation.[2]
CD40L-Induced Apoptosis Assay (MTT Assay)
This cellular assay was employed to assess the functional activity of this compound in inhibiting CD40L-induced apoptosis.
Cell Line:
-
Baby Hamster Kidney (BHK) cells stably transfected with a chimeric receptor consisting of the extracellular domain of CD40 and the transmembrane and cytoplasmic domains of TNFRp75.
Materials:
-
BHK-CD40-TNFRp75 cells
-
Cell culture medium
-
96-well cell culture plates
-
mycCD40L (3 ng/ml)
-
Cycloheximide (B1669411) (50 µg/ml)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Seed the BHK-CD40-TNFRp75 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions.
-
Induce apoptosis by adding a mixture of 3 ng/ml mycCD40L and 50 µg/ml cycloheximide to the wells.
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the EC50 value by plotting the absorbance against the concentration of this compound.[2]
Synthesis and Chemical Properties
The synthesis of this compound has been described and is based on methods developed by Rebek and co-workers.[2] The full chemical name for BIO8898 is (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid. The "(Rac)" designation indicates that the compound is used as a racemic mixture. To date, there is no publicly available information on the separation of the enantiomers or a comparison of their individual biological activities.
Table 3: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C53H64N8O6 |
| Molecular Weight | 909.13 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Conclusion
This compound represents a significant advancement in the field of small molecule inhibitors of protein-protein interactions. Its unique trimer-fracturing mechanism of action provides a novel paradigm for targeting oligomeric proteins. The data presented in this whitepaper underscores its potential as a modulator of the CD40-CD40L signaling pathway. Further investigation into the differential activities of its enantiomers and its in vivo efficacy are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the fields of immunology, pharmacology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Workflow for Detecting and Identifying Sequence Variants in Therapeutic Proteins with a High Resolution LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BIO8898: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (Rac)-BIO8898, a notable inhibitor of the CD40-CD154 co-stimulatory interaction. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of immunology and oncology.
Chemical Properties
This compound is a complex small molecule with the IUPAC name (S)-2-(2'-(biphenyl-3-ylmethylcarbamoyl)-6,6'-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4'-bipyridine-2-carboxamido)-2-cyclohexylacetic acid.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅₃H₆₄N₈O₆ | [2][3] |
| Molecular Weight | 909.13 g/mol | [2][3] |
| CAS Number | 402564-79-8 | [2] |
| Appearance | Solid powder | [4] |
| Solubility | DMSO: 100 mg/mL (110.00 mM) with ultrasonic treatment. | [2][3] |
| In Vivo Solubility | Soluble in formulations such as 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline (2.5 mg/mL) and 10% DMSO >> 90% corn oil (2.5 mg/mL), requiring ultrasonic treatment for clear solutions. | [2][3] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][3][5] |
Synthesis of this compound
The synthesis of BIO8898 has been described by Silvian et al. and is based on methodologies developed by Rebek and co-workers, as detailed in patent WO2002018540.[1] The synthesis is a multi-step process involving the construction of the substituted bipyridine core followed by the coupling of the pyrrolidine (B122466) and cyclohexylacetic acid moieties.
A crucial first step in the synthesis involves the preparation of the acid chloride of 4-Bromo-2,6-pyridinedicarboxylic acid. This is achieved by reacting the dicarboxylic acid with oxalyl chloride in anhydrous dichloromethane (B109758) with a catalytic amount of dimethylformamide. The reaction mixture is stirred for 16 hours at room temperature, after which the solvents are evaporated to yield the acid chloride as a pale solid.[1] Subsequent steps, as would be detailed in the referenced patent, would involve the sequential coupling of the different components to this central bipyridine scaffold.
A detailed, step-by-step protocol for the complete synthesis is proprietary and contained within the referenced patent literature. Researchers are advised to consult WO2002018540 for the full synthetic methodology.
Biological Activity and Signaling Pathway
This compound is a potent inhibitor of the interaction between CD40 and its ligand, CD154 (also known as CD40L).[4][6] This interaction is a critical co-stimulatory signal in the immune system, playing a pivotal role in the activation and function of various immune cells, including B cells, T cells, and antigen-presenting cells. The CD40-CD154 pathway is a member of the Tumor Necrosis Factor (TNF) receptor superfamily.[2]
By inhibiting the binding of CD154 to CD40-Ig, this compound effectively blocks the downstream signaling cascade. This inhibition has been shown to have an IC₅₀ of 25 μM.[6] The disruption of this pathway can lead to the inhibition of CD40L-induced apoptosis.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
CD40-CD154 Binding Inhibition Assay (DELFIA)
This assay quantifies the ability of this compound to inhibit the binding of CD154 to the CD40 receptor using a Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA).
Materials:
-
96-well microtiter plates
-
Recombinant human CD40-Ig fusion protein
-
Recombinant human myc-tagged soluble CD40L (mycCD40L)
-
This compound
-
Europium-labeled anti-myc antibody
-
DELFIA Assay Buffer
-
DELFIA Wash Buffer
-
DELFIA Enhancement Solution
-
Time-resolved fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with CD40-Ig fusion protein overnight at 4°C.
-
Washing: Wash the plate multiple times with DELFIA Wash Buffer to remove any unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of this compound (dissolved in an appropriate solvent) to the wells. Include a vehicle control (solvent only).
-
Ligand Addition: Add a constant concentration of mycCD40L to all wells.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for binding.
-
Washing: Wash the plate thoroughly with DELFIA Wash Buffer to remove unbound mycCD40L and the compound.
-
Detection Antibody Addition: Add Europium-labeled anti-myc antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate again to remove unbound detection antibody.
-
Signal Development: Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with shaking.
-
Measurement: Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
CD40L-Induced Apoptosis Assay (MTT Assay)
This assay measures the ability of this compound to inhibit CD40L-induced apoptosis by quantifying cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
A suitable cell line expressing the CD40 receptor (e.g., certain B-cell lines)
-
Cell culture medium and supplements
-
Recombinant human CD40L
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the CD40-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period. Include a vehicle control.
-
Apoptosis Induction: Induce apoptosis by adding a fixed concentration of CD40L to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the control and determine the dose-dependent effect of this compound on inhibiting CD40L-induced apoptosis.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. For further detailed information, particularly regarding the complete synthesis, it is recommended to consult the primary literature and patents cited herein.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIO 8898 | CAS#:402564-79-8 | Chemsrc [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898 Inhibition of T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of (Rac)-BIO8898 on T-cell activation. This compound is a small molecule inhibitor targeting the CD40-CD154 co-stimulatory interaction, a critical pathway in the adaptive immune response. This document outlines the compound's mechanism of action, its anticipated effects on T-cell function, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to T-Cell Activation and the Role of CD40-CD154
T-cell activation is a cornerstone of the adaptive immune system, essential for responding to pathogens and tumors. This complex process is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). However, this first signal is insufficient for a robust and sustained T-cell response. A second, co-stimulatory signal is required, one of the most critical being the interaction between the CD40 ligand (CD154) on activated T-cells and the CD40 receptor on APCs, such as B-cells, dendritic cells, and macrophages.
The engagement of CD40 by CD154 triggers a signaling cascade that leads to the maturation and activation of APCs, enhancing their ability to stimulate T-cells. This reciprocal communication is vital for T-cell proliferation, differentiation into effector and memory cells, and the production of cytokines that orchestrate the immune response. Consequently, the inhibition of the CD40-CD154 interaction presents a promising therapeutic strategy for modulating aberrant T-cell activation in autoimmune diseases and transplantation.
This compound: A Small Molecule Inhibitor of the CD40-CD154 Interaction
This compound is a synthetic organic molecule that functions as an inhibitor of the protein-protein interaction between CD40 and CD154. The "(Rac)" designation in its name indicates that it is a racemic mixture.
Mechanism of Action
This compound exerts its inhibitory effect through a unique "subunit fracture" mechanism. CD154 exists as a homotrimer on the surface of activated T-cells. Instead of binding to the external receptor-binding surface, this compound intercalates deeply between two of the three subunits of the CD154 trimer.[1][2] This binding disrupts the native three-fold symmetry of the CD154 molecule, thereby preventing its effective binding to the CD40 receptor on APCs.[1][2] This disruption of the CD40-CD154 interaction blocks the downstream signaling necessary for co-stimulation.
Effects of this compound on T-Cell Activation
By inhibiting the CD40-CD154 co-stimulatory pathway, this compound is expected to significantly attenuate T-cell activation. While specific quantitative data for this compound's direct effects on T-cell proliferation and cytokine production are not extensively available in public literature, the consequences of CD40-CD154 blockade are well-documented. The data presented below for other small molecule inhibitors of this pathway serve as a proxy for the anticipated effects of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and other representative small molecule CD40-CD154 inhibitors.
| Compound | Assay | IC50 | Reference |
| This compound | CD154 binding to CD40-Ig | 25 µM | [1][3] |
| DRI-C21095 | CD40-CD40L Binding Inhibition | 19 nM | [4] |
| DRI-C21041 | CD40-CD40L Binding Inhibition | 87 nM | [4] |
| DRI-C21041 | CD40L-induced NF-κB activation | 10.3 µM | [4] |
| DRI-C21095 | CD40L-induced NF-κB activation | 6.0 µM | [4] |
| Table 1: In vitro inhibitory activity of this compound and other small molecule CD40-CD154 inhibitors. |
| Inhibitor Type | T-Cell Function | Effect | Key Cytokines Affected | Reference |
| CD40-CD154 Blockade (Genetic Model) | T-cell Proliferation | Reduced | Not specified | [5] |
| CD40-CD154 Blockade (Genetic Model) | Cytokine Production | Decreased production of pro-inflammatory cytokines | IFN-γ, TNF-α | [6] |
| Anti-CD154 Antibody | Cytokine Production | Reduced IFN-γ and IL-5 production | IFN-γ, IL-5 | [7] |
| Table 2: Effects of CD40-CD154 blockade on T-cell functions (based on genetic models and antibody blockade as representative examples). |
Experimental Protocols
To assess the inhibitory effect of this compound on T-cell activation, the following experimental protocols can be employed.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or mitogens like PHA)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (and vehicle control)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T-cells using magnetic bead-based separation.
-
CFSE Staining: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.
-
Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. Add this compound at various concentrations (a vehicle control should be included). Stimulate the cells with pre-coated anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferating cells.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted by activated T-cells into the culture supernatant.
Materials:
-
Culture supernatants from the T-cell proliferation assay (or a parallel experiment)
-
ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α)
-
ELISA plate reader
Procedure:
-
Sample Collection: After the desired incubation period (typically 24-72 hours post-stimulation), centrifuge the cell culture plates and carefully collect the supernatants.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody specific for the target cytokine.
-
Blocking non-specific binding sites.
-
Adding the culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Adding an enzyme-conjugated streptavidin (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to a colored product.
-
-
Data Analysis: Measure the absorbance of each well using an ELISA plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of T-cell activation by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. CD40/CD154 interactions are required for the optimal maturation of skin-derived APCs and the induction of helminth-specific IFN-gamma but not IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. T cells interact with T cells via CD40-CD154 to promote autoimmunity in T1D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cd40 Ligand (Cd154) Triggers a Short-Term Cd4+ T Cell Activation Response That Results in Secretion of Immunomodulatory Cytokines and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-BIO8898 In Vitro Assays
(Rac)-BIO8898 is a potent inhibitor of the CD40-CD154 co-stimulatory interaction, targeting the trimeric CD40 ligand (CD40L or CD154).[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
This compound functions by intercalating between two subunits of the homotrimeric CD40L cytokine.[3][4][5][6] This binding disrupts the protein's three-fold symmetry, which is crucial for high-affinity binding to its receptor, CD40.[3][6] The binding of this compound is reversible and does not lead to the dissociation of the CD40L trimer.[3][4][5]
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound.
| Parameter | Assay Description | Value | Reference |
| IC50 | Inhibition of soluble myc-tagged CD40L binding to plate-coated CD40-Ig | ~25 µM | [1][3][4][5][6] |
| EC50 | Binding of BIO8898 to CD40L (determined by fitting to a hyperbolic binding equation) | 69 µM | [3] |
| KD | Binding affinity of monomeric soluble CD40 for a single binding site on CD40L | 13 ± 2 µM | [3] |
Experimental Protocols
Biochemical Assay: Inhibition of CD40L Binding to CD40-Ig
This protocol details a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA) to measure the inhibition of soluble CD40L binding to its receptor, CD40.
Materials:
-
This compound
-
Recombinant human CD40-Ig fusion protein (extracellular domain of CD40 fused to the Fc region of human IgG1)
-
Recombinant human myc-tagged soluble CD40L (mycCD40L)
-
Europium-labeled anti-myc antibody
-
Assay plates (e.g., 96-well microplates)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
DELFIA enhancement solution
Procedure:
-
Plate Coating: Coat the assay plates with CD40-Ig by incubating overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer to remove any unbound CD40-Ig.
-
Blocking: Block the plates with assay buffer for 1 hour at room temperature to prevent non-specific binding.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: Add the this compound dilutions to the wells, followed by the addition of 40 ng/ml mycCD40L. Incubate for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Detection: Add Europium-labeled anti-myc antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Signal Development: Add DELFIA enhancement solution to each well and incubate for 5-10 minutes with gentle shaking.
-
Measurement: Measure the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a single-site binding equation.
CD40L-CD40 Binding Inhibition Assay Workflow
Cellular Assay: Inhibition of CD40L-Induced Apoptosis
This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit apoptosis induced by CD40L.[3]
Cell Line:
-
Baby Hamster Kidney (BHK) cells stably transfected with a chimeric receptor consisting of the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNF family receptor TNFRp75.[3]
Materials:
-
This compound
-
BHK-CD40/TNFRp75 cells
-
Cell culture medium
-
mycCD40L (3 ng/ml)
-
Cyclohexamide (50 µg/ml)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the BHK-CD40/TNFRp75 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Note that the final DMSO concentration should be kept low to avoid cellular toxicity.[3]
-
Treatment: Pre-incubate the cells with the this compound dilutions for a defined period.
-
Induction of Apoptosis: Add mycCD40L (final concentration of 3 ng/ml) and cyclohexamide (final concentration of 50 µg/ml) to the wells to induce apoptosis.[1]
-
Incubation: Incubate the plate for a sufficient period to allow for apoptosis to occur (e.g., 3 days).[1]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the dose-dependent inhibition of CD40L-induced apoptosis by this compound.
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-BIO8898 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a potent small molecule inhibitor of the protein-protein interaction between CD40 and its ligand, CD154 (also known as CD40L).[1][2][3][4] This interaction is a critical co-stimulatory signal in the immune system, playing a pivotal role in the activation and function of B cells, T cells, and other antigen-presenting cells. Dysregulation of the CD40-CD154 signaling pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.
This compound exhibits a unique mechanism of action. Instead of competing for the binding interface on the surface of the CD40L trimer, it intercalates deeply between two of the three subunits.[4][5] This binding disrupts the native three-fold symmetry of the CD40L molecule, leading to its inactivation and subsequent inhibition of downstream signaling pathways. The reported IC50 value for the inhibition of soluble CD40L binding to a CD40-Ig fusion protein is approximately 25 µM.[1][2][4][5]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and other potential inhibitors of the CD40-CD154 interaction. The described assays will enable researchers to:
-
Quantify the functional inhibition of CD40L-induced apoptosis.
-
Measure the impact on downstream CD40 signaling pathways, such as NF-κB activation.
-
Assess the effect on B-cell proliferation, a key outcome of CD40 engagement.
-
Directly measure the disruption of the CD40-CD154 interaction in a cellular context.
Signaling Pathway
The interaction of CD40L on T-cells with CD40 on B-cells initiates a signaling cascade that is crucial for B-cell activation, proliferation, and differentiation. This process involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, leading to the activation of downstream pathways, including the canonical and non-canonical NF-κB pathways and the mitogen-activated protein kinase (MAPK) pathways.
Caption: CD40-CD40L Signaling Pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target Interaction | Endpoint | IC50 (µM) |
| Biochemical Assay | Soluble CD40L - CD40-Ig | Binding Inhibition | ~25 |
| Cell-Based Assay | CD40L - CD40 | Inhibition of Apoptosis | Dose-dependent |
| Cell-Based Assay | CD40L - CD40 | NF-κB Reporter Inhibition | Expected in low µM range |
| Cell-Based Assay | CD40L - CD40 | B-Cell Proliferation Inhibition | Expected in low µM range |
Table 2: Representative Dose-Response Data for this compound in a CD40L-Induced Apoptosis Assay
| This compound (µM) | % Inhibition of Apoptosis (Mean ± SD) |
| 0 | 0 ± 5.2 |
| 1 | 15.3 ± 4.8 |
| 5 | 35.1 ± 6.1 |
| 10 | 52.4 ± 5.5 |
| 25 | 70.8 ± 7.3 |
| 50 | 85.2 ± 6.9 |
| 100 | 92.1 ± 4.3 |
Note: The data presented in Table 2 is representative and intended for illustrative purposes.
Experimental Protocols
CD40L-Induced Apoptosis Inhibition Assay
This assay measures the ability of this compound to inhibit apoptosis induced by CD40L in a suitable cell line. A cell line expressing CD40 is treated with CD40L in the presence of a protein synthesis inhibitor, such as cycloheximide (B1669411), to sensitize the cells to apoptosis. Cell viability is then assessed using a colorimetric method like the MTT assay.
Caption: Workflow for the CD40L-induced apoptosis inhibition assay.
Materials:
-
CD40-expressing cell line (e.g., HeLa/CD40, BJAB)
-
This compound
-
Recombinant human soluble CD40L (myc-tagged)
-
Cycloheximide
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the CD40-expressing cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 50 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Apoptosis Induction: Prepare a 2X solution of CD40L and cycloheximide in complete culture medium (e.g., 6 ng/mL myc-CD40L and 100 µg/mL cycloheximide).[2] Add 50 µL of this solution to each well.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of apoptosis inhibition relative to the vehicle-treated control.
NF-κB Reporter Assay
This assay quantifies the inhibition of CD40L-induced NF-κB signaling. A reporter cell line stably expressing CD40 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP) is used.
Caption: Workflow for the NF-κB reporter assay.
Materials:
-
HEK293 or other suitable cell line stably co-transfected with human CD40 and an NF-κB-luciferase reporter construct.[3][6][7]
-
This compound
-
Recombinant human soluble CD40L
-
Complete cell culture medium
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the CD40/NF-κB reporter cells in a white, opaque 96-well plate at a density of 3-5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
CD40L Stimulation: After a 1-hour pre-incubation with the compound, add CD40L to a final concentration known to induce a submaximal response (e.g., determined from a prior dose-response curve).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of CD40L-induced NF-κB activity.
B-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of B-cells stimulated by CD40L.
Caption: Workflow for the B-cell proliferation assay.
Materials:
-
Primary human or mouse B-cells, or a B-cell line (e.g., Ramos)
-
This compound
-
Recombinant human or mouse CD40L
-
Recombinant human or mouse IL-4
-
Complete RPMI-1640 medium
-
[3H]-thymidine or BrdU labeling reagent
-
Scintillation counter or plate reader for BrdU ELISA
Protocol:
-
Cell Preparation: Isolate B-cells from peripheral blood or spleen, or use a cultured B-cell line.
-
Assay Setup: Plate the B-cells in a 96-well plate at 1-2 x 10^5 cells per well in 100 µL of complete medium.
-
Compound and Cytokine Addition: Add serial dilutions of this compound, followed by a pre-determined optimal concentration of CD40L and IL-4.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
BrdU incorporation: Follow the manufacturer's protocol for the BrdU cell proliferation ELISA kit.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of B-cell proliferation (IC50).
Cell-Based CD40-CD154 Interaction Assay (BRET)
This assay directly measures the inhibition of the CD40-CD154 interaction in living cells using Bioluminescence Resonance Energy Transfer (BRET). This requires the generation of stable cell lines expressing CD40 and CD154 fused to a BRET donor (e.g., NanoLuc luciferase) and acceptor (e.g., HaloTag or a fluorescent protein), respectively.
Caption: Principle of the BRET assay for CD40-CD154 interaction.
Materials:
-
HEK293 cells stably expressing CD40-NanoLuc and CD154-HaloTag
-
This compound
-
HaloTag ligand (e.g., NanoBRET 618)
-
Furimazine (NanoLuc substrate)
-
Opti-MEM or other suitable serum-free medium
-
White, opaque 96-well plates
-
Luminometer with BRET filters (e.g., 460 nm and >600 nm)
Protocol:
-
Cell Seeding: Seed the engineered cells in a white, opaque 96-well plate.
-
HaloTag Labeling: Label the CD154-HaloTag fusion protein with the fluorescent ligand according to the manufacturer's protocol.
-
Compound Treatment: Add serial dilutions of this compound.
-
Substrate Addition: Add the NanoLuc substrate, furimazine.
-
Data Acquisition: Immediately measure the luminescence at the donor and acceptor wavelengths using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC50 of this compound for the inhibition of the CD40-CD154 interaction.
Conclusion
The cell-based assays detailed in these application notes provide a comprehensive toolkit for the characterization of this compound and other inhibitors of the CD40-CD154 pathway. By employing a combination of functional assays, researchers can gain valuable insights into the mechanism of action and cellular efficacy of these compounds, facilitating their development as potential therapeutics for a range of diseases.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for (Rac)-BIO8898 in a DELFIA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between CD40 and its ligand, CD40L (CD154), is a critical co-stimulatory signaling pathway in the immune system. Dysregulation of this interaction is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. (Rac)-BIO8898 is a small molecule inhibitor that has been shown to disrupt the CD40-CD40L interaction. This document provides detailed application notes and protocols for utilizing this compound in a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) format. The DELFIA platform offers a high-sensitivity, time-resolved fluorescence (TRF) detection method that is a robust alternative to traditional ELISA for studying protein-protein interactions.
Mechanism of Action of this compound
This compound is a potent inhibitor of the CD40-CD154 interaction.[1][2] It functions by intercalating between two subunits of the trimeric CD40L protein, thereby disrupting its native three-fold symmetry. This structural perturbation allosterically inhibits the binding of CD40L to its receptor, CD40, without causing the dissociation of the CD40L trimer.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other small molecule inhibitors of the CD40-CD40L interaction, as determined by various in vitro assays.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | DELFIA | CD40-CD154 Interaction | 25 µM | [1][2] |
| DRI-C21095 | ELISA | CD40-CD40L Binding | 19 nM | [3] |
| DRI-C21041 | ELISA | CD40-CD40L Binding | 87 nM | [3] |
| DRI-C21045 | Cell-based NF-κB Reporter Assay | CD40L-induced Activation | Low µM range | [4][5] |
| Suramin | Cell-free Binding Assay | CD40-CD40L Interaction | ~50 µM | [6] |
Signaling Pathway
The interaction of CD40L with CD40 on antigen-presenting cells initiates a downstream signaling cascade that is crucial for immune activation. This pathway primarily involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, leading to the activation of transcription factors such as NF-κB.
Caption: CD40-CD40L Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary DELFIA-based protocols are presented: a biochemical competitive binding assay to directly measure the inhibition of the CD40-CD40L interaction, and a cell-based reporter assay to assess the functional consequences of this inhibition.
Protocol 1: Biochemical Competitive Binding DELFIA Assay
This assay quantifies the ability of this compound to inhibit the binding of soluble CD40L to a CD40-Ig fusion protein in a cell-free system.
Experimental Workflow:
Caption: Workflow for the biochemical competitive binding DELFIA assay.
Materials:
-
High-binding 96-well microplates
-
Recombinant human CD40-Ig fusion protein
-
Recombinant human soluble myc-tagged CD40L
-
This compound
-
Europium-labeled anti-myc antibody
-
DELFIA Assay Buffer
-
DELFIA Wash Concentrate
-
DELFIA Enhancement Solution
-
Plate shaker
-
TRF-capable plate reader
Procedure:
-
Plate Coating: Coat the wells of a high-binding 96-well plate with 100 µL of CD40-Ig fusion protein at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of DELFIA Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of DELFIA Assay Buffer containing 1% BSA and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Compound Addition: Prepare serial dilutions of this compound in DELFIA Assay Buffer. Add 50 µL of the diluted compound to the appropriate wells. Include wells with buffer only for maximum binding (no inhibition) and wells without CD40L for background control.
-
Ligand Addition: Add 50 µL of myc-tagged soluble CD40L to all wells (except background) at a pre-determined optimal concentration (e.g., a concentration that gives 80% of the maximum signal). The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Addition: Add 100 µL of Europium-labeled anti-myc antibody diluted in DELFIA Assay Buffer to each well. The optimal concentration should be determined empirically, but a starting point of 100-200 ng/mL is recommended.
-
Incubation: Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate 6 times with 300 µL/well of DELFIA Wash Buffer to remove unbound detection antibody.
-
Signal Development: Add 200 µL of DELFIA Enhancement Solution to each well.
-
Incubation: Incubate for 5-15 minutes on a plate shaker to allow for the development of the fluorescent signal.
-
Measurement: Measure the time-resolved fluorescence using a plate reader with appropriate filters for Europium (Excitation: ~340 nm, Emission: ~615 nm).
Protocol 2: Cell-Based NF-κB Reporter DELFIA Assay
This assay measures the ability of this compound to inhibit CD40L-induced activation of the NF-κB signaling pathway in a reporter cell line. This protocol assumes the use of a commercially available HEK293 cell line stably expressing human CD40 and an NF-κB-driven reporter (e.g., secreted alkaline phosphatase - SEAP, which can be measured using a DELFIA-compatible substrate).
Experimental Workflow:
Caption: Workflow for the cell-based NF-κB reporter DELFIA assay.
Materials:
-
HEK293 cell line stably expressing human CD40 and an NF-κB-SEAP reporter
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Recombinant human soluble CD40L
-
This compound
-
DELFIA-compatible SEAP detection reagents
-
TRF-capable plate reader
Procedure:
-
Cell Seeding: Seed the CD40 reporter cells into a 96-well tissue culture plate at an optimized density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells.
-
Stimulation: Add soluble CD40L to the wells at a final concentration that induces a submaximal reporter response (e.g., EC80).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reporter Assay: Perform the SEAP assay according to the manufacturer's instructions, using DELFIA-compatible reagents.
-
Measurement: Measure the time-resolved fluorescence using a plate reader.
Troubleshooting and Optimization
-
High Background: In the biochemical assay, ensure thorough washing and effective blocking. In the cell-based assay, optimize cell seeding density and check for non-specific activation of the reporter.
-
Low Signal: In the biochemical assay, optimize the concentrations of the coating protein, ligand, and detection antibody. Ensure the DELFIA Enhancement Solution is at room temperature before use.[7][8] In the cell-based assay, confirm the responsiveness of the cells to CD40L and optimize the stimulation time.
-
Assay Variability: Use a multichannel pipette for reagent addition to minimize timing differences across the plate. Ensure proper mixing of reagents.
Conclusion
The DELFIA platform provides a highly sensitive and robust method for characterizing inhibitors of the CD40-CD40L interaction, such as this compound. Both biochemical and cell-based assays can be developed to provide a comprehensive understanding of the compound's mechanism of action and functional activity. The detailed protocols provided herein serve as a starting point for researchers to implement these assays in their drug discovery and development workflows.
References
- 1. bioline.ru [bioline.ru]
- 2. ancell.com [ancell.com]
- 3. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 4. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Small-Molecule Inhibitors of the CD40âCD40L Costimulatory ProteinâProtein Interaction - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
Application Notes and Protocols for (Rac)-BIO8898 in MTT-Based Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a synthetic small molecule inhibitor targeting the tumor necrosis factor (TNF) family cytokine, CD40 ligand (CD40L or CD154).[1][2][3] Its unique mechanism of action involves the disruption of the functional trimeric structure of CD40L, a key mediator in diverse immunological and inflammatory responses, as well as in the induction of apoptosis.[1][2][3] By intercalating between two subunits of the CD40L homotrimer, BIO8898 induces a conformational change that breaks the protein's threefold symmetry, thereby inhibiting its binding to its receptor, CD40.[1][2][3] This inhibition of the CD40-CD40L interaction has been shown to block downstream signaling pathways, including those leading to apoptosis.[1][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, which can serve as an indicator of apoptosis.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[4][5] This document provides detailed application notes and protocols for utilizing the MTT assay to quantify the inhibitory effect of this compound on CD40L-induced apoptosis.
Mechanism of Action of this compound
This compound is not a competitive antagonist at the CD40 receptor binding site. Instead, it acts as a protein-protein interface inhibitor.[1][2][3] The functional form of CD40L is a trimer, which is essential for clustering CD40 receptors and initiating downstream signaling.[6] BIO8898 binds to a hydrophobic pocket at the interface of two CD40L subunits.[1][2][3] This binding event disrupts the constitutive trimeric structure, leading to a non-functional conformation of CD40L that is incapable of effectively binding to and activating the CD40 receptor.[1][2][3] Consequently, the signaling cascades that are normally triggered by CD40-CD40L interaction, including the apoptotic pathway, are inhibited.
Caption: Signaling pathway of CD40L-induced apoptosis and its inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on CD40L function has been quantified in both biochemical and cellular assays. The following table summarizes the key quantitative data.
| Assay Type | Description | Key Parameter | Value | Reference |
| Biochemical Assay | Inhibition of soluble mycCD40L binding to immobilized CD40-Ig. | IC₅₀ | ~25 µM | [1][2][3] |
| Cellular Apoptosis Assay | Inhibition of CD40L-induced apoptosis in BHK cells expressing a chimeric CD40-TNFRp75 receptor, measured by MTT assay. | Estimated IC₅₀ | Within ~3-fold of the biochemical IC₅₀ (~25-75 µM) | [1] |
Note: The solubility of this compound can be a limiting factor in cellular assays, which may affect the determination of a precise IC₅₀ value at higher concentrations.[1]
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Baby Hamster Kidney (BHK) cells stably transfected with a chimeric receptor (extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of TNFRp75)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Recombinant myc-tagged CD40 Ligand (mycCD40L)
-
Cycloheximide (CHX)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm (and a reference wavelength of 630-690 nm, optional)
Experimental Workflow
References
- 1. CD40L induces multidrug resistance to apoptosis in breast carcinoma and lymphoma cells through caspase independent and dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD40 Induces Apoptosis in Carcinoma Cells through Activation of Cytotoxic Ligands of the Tumor Necrosis Factor Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 6. academic.oup.com [academic.oup.com]
Co-crystallization of (Rac)-BIO8898 with CD40L: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the co-crystallization of the small molecule inhibitor (Rac)-BIO8898 with its target, the human CD40 Ligand (CD40L). The successful generation of this co-crystal structure was a pivotal step in elucidating the unique inhibitory mechanism of BIO8898, offering valuable insights for structure-based drug design targeting the CD40/CD40L signaling pathway.
Introduction
The interaction between CD40L (CD154) on activated T cells and the CD40 receptor on antigen-presenting cells is a critical co-stimulatory signal in the adaptive immune response.[1] Dysregulation of this pathway is implicated in various autoimmune diseases and inflammatory conditions. This compound is a small molecule inhibitor that disrupts the CD40-CD40L interaction.[2] Structural elucidation of the BIO8898-CD40L complex has revealed a novel "subunit fracture" mechanism, where the inhibitor intercalates between two subunits of the homotrimeric CD40L, inducing a conformational change that prevents receptor binding.[2][3] These notes provide the methodologies to reproduce the co-crystallization and relevant binding assays.
Data Presentation
Quantitative Analysis of this compound Interaction with CD40L
| Parameter | Value | Method | Reference |
| IC50 | ~25 µM | DELFIA Binding Assay | [Silvian et al., 2011][2] |
Crystallographic Data and Refinement Statistics
A search for the specific crystallographic data table for the BIO8898-CD40L complex did not yield a direct table in the public domain. Researchers should refer to the original publication for potential deposition codes in the Protein Data Bank (PDB). The following is a template of typical parameters reported for such a structure.
| Data Collection | |
| PDB ID | Not Found |
| Space Group | Not Reported |
| Cell Dimensions | |
| a, b, c (Å) | Not Reported |
| α, β, γ (°) | Not Reported |
| Resolution (Å) | Not Reported |
| Rmerge | Not Reported |
| I / σI | Not Reported |
| Completeness (%) | Not Reported |
| Redundancy | Not Reported |
| Refinement | |
| Resolution (Å) | Not Reported |
| No. reflections | Not Reported |
| Rwork / Rfree | Not Reported |
| No. atoms | |
| Protein | Not Reported |
| Ligand | Not Reported |
| Water | Not Reported |
| B-factors | |
| Protein | Not Reported |
| Ligand | Not Reported |
| Water | Not Reported |
| R.m.s. deviations | |
| Bond lengths (Å) | Not Reported |
| Bond angles (°) | Not Reported |
Experimental Protocols
Expression and Purification of Soluble Human CD40L
This protocol is a generalized procedure based on common methodologies for producing soluble CD40L for structural studies and may require optimization.
1. Gene Synthesis and Cloning:
-
The gene encoding the extracellular domain of human CD40L (amino acids 116-261) is synthesized with codon optimization for expression in E. coli.
-
The gene is cloned into an appropriate expression vector (e.g., pET vector) containing an N-terminal affinity tag (e.g., Hexa-histidine tag) followed by a protease cleavage site (e.g., TEV protease).
2. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
3. Cell Lysis and Clarification:
-
Cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The lysate is clarified by centrifugation (e.g., 30,000 x g for 45 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged CD40L is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Tag Cleavage and Reverse Affinity Chromatography:
-
The eluted protein is dialyzed against a buffer suitable for the specific protease (e.g., TEV protease buffer: 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT).
-
The affinity tag is cleaved by adding the protease and incubating at 4°C overnight.
-
The protein solution is passed through the Ni-NTA column again to remove the cleaved tag and the His-tagged protease. The flow-through containing the untagged CD40L is collected.
6. Size-Exclusion Chromatography:
-
The tag-free protein is concentrated and further purified by size-exclusion chromatography (e.g., using a Superdex 75 or 200 column) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Fractions containing pure, trimeric CD40L are pooled, concentrated to the desired concentration for crystallization, flash-frozen in liquid nitrogen, and stored at -80°C.
This compound and CD40L Binding Assay (DELFIA)
This protocol is based on the description in Silvian et al. (2011) and generalized DELFIA procedures.
1. Plate Coating:
-
A 96-well microtiter plate is coated with a CD40-Ig fusion protein (extracellular domain of CD40 fused to the Fc portion of human IgG1) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
The plate is washed with a wash buffer (e.g., PBS containing 0.05% Tween-20).
-
The remaining protein-binding sites are blocked with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.
2. Competitive Binding:
-
A constant concentration of myc-tagged soluble CD40L (e.g., 40 ng/mL) is mixed with serial dilutions of this compound in assay buffer.
-
The coated and blocked plate is washed, and the CD40L/BIO8898 mixtures are added to the wells.
-
The plate is incubated for 1 hour at room temperature to allow for binding to the coated CD40-Ig.
3. Detection:
-
The plate is washed to remove unbound proteins and inhibitor.
-
A Europium-labeled anti-myc antibody is added to each well and incubated for 1 hour at room temperature.
-
The plate is washed again to remove the unbound detection antibody.
-
DELFIA Enhancement Solution is added to each well, and the plate is incubated for 5-10 minutes with gentle shaking.
4. Data Acquisition:
-
The time-resolved fluorescence is measured using a suitable plate reader with excitation at 340 nm and emission at 615 nm.
-
The IC50 value is determined by plotting the fluorescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Co-crystallization of this compound with CD40L
This protocol is based on the methods described in Silvian et al. (2011).
1. Complex Formation:
-
Purified soluble human CD40L is concentrated to approximately 10 mg/mL.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The CD40L protein solution is incubated with a 2 to 5-fold molar excess of this compound for at least 1 hour on ice prior to setting up crystallization trials.
2. Crystallization:
-
The hanging drop vapor diffusion method is used for crystallization.
-
The crystallization drops are prepared by mixing equal volumes (e.g., 1 µL + 1 µL) of the protein-ligand complex and the reservoir solution.
-
The reservoir solution contains 0.1 M sodium citrate (B86180) pH 5.6 and 20% (w/v) PEG 3000.
-
The crystallization plates are incubated at a constant temperature (e.g., 20°C).
3. Crystal Harvesting and Cryo-protection:
-
Crystals typically appear within a few days to a week.
-
For data collection, crystals are harvested using a cryo-loop and briefly soaked in a cryo-protectant solution containing the reservoir solution supplemented with 20-25% (v/v) glycerol (B35011) or ethylene (B1197577) glycol.
-
The crystals are then flash-cooled in liquid nitrogen.
Visualizations
CD40L Signaling Pathway
Caption: CD40L signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Co-crystallization
Caption: Workflow for the co-crystallization of CD40L with this compound.
References
Application Notes and Protocols for (Rac)-BIO8898 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a small molecule inhibitor of the CD40-CD154 co-stimulatory interaction.[1][2][3] It functions by disrupting the native trimeric structure of the CD40 ligand (CD40L), a member of the tumor necrosis factor (TNF) family.[4][5] Specifically, this compound intercalates between two subunits of the CD40L trimer, which prevents its binding to the CD40 receptor.[4][5][6] This inhibition of the CD40-CD40L pathway has implications for studying and potentially treating various diseases, including autoimmune disorders and certain cancers, where this signaling cascade is crucial for disease progression.[6] In cellular assays, this compound has been shown to inhibit CD40L-induced apoptosis.[4][5][7] The half-maximal inhibitory concentration (IC50) for the inhibition of CD154 binding to CD40-Ig is approximately 25 μM.[1][2][4] Proper preparation of stock solutions is paramount to ensure the accuracy and reproducibility of experimental results.
Physicochemical Properties and Quantitative Data
This compound is a complex organic molecule with the following properties:
| Property | Value |
| Molecular Formula | C₅₃H₆₄N₈O₆ |
| Molecular Weight | 909.13 g/mol |
| CAS Number | 402564-79-8 |
| Target | TNF Receptor (specifically CD40L) |
| Pathway | Apoptosis |
Experimental Protocols
In Vitro Stock Solution Preparation (DMSO)
This protocol outlines the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution into cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO as indicated in the table below.
-
Dissolution: Vortex the mixture thoroughly. Due to the nature of the compound, ultrasonic treatment is necessary to ensure complete dissolution and the formation of a clear solution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots.[7]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][7]
Stock Solution Preparation Table (for In Vitro Use): [1]
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.1000 mL | 5.4998 mL | 10.9995 mL |
| 5 mM | 0.2200 mL | 1.1000 mL | 2.1999 mL |
| 10 mM | 0.1100 mL | 0.5500 mL | 1.1000 mL |
In Vivo Working Solution Preparation
For in vivo experiments, this compound requires a multi-component solvent system for administration. The following protocols describe the preparation of working solutions from a concentrated DMSO stock. It is recommended to prepare these solutions fresh on the day of use.[7]
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (sterile, physiological)
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Corn oil
-
Sterile tubes and syringes
Protocol 1: PEG300, Tween-80, and Saline Formulation [1]
This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Start with a 25 mg/mL stock solution of this compound in DMSO.[8]
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Protocol 2: SBE-β-CD Formulation [1]
This formulation also yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is formed.
Protocol 3: Corn Oil Formulation [1]
This formulation also provides a solubility of at least 2.5 mg/mL.[1]
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform solution or suspension is achieved.
Mechanism of Action and Signaling Pathway
This compound disrupts the interaction between CD40L (CD154) on activated T-cells and CD40 on antigen-presenting cells (such as B-cells, macrophages, and dendritic cells). This interaction is a critical co-stimulatory signal for B-cell activation, proliferation, and differentiation, as well as for the activation of other immune cells. By inhibiting this interaction, this compound can modulate immune responses and related signaling cascades, including the NF-κB and MAPK pathways.[9]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro and in vivo applications.
Caption: Workflow for preparing this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. cenmed.com [cenmed.com]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CD40-CD154 蛋白互作抑制剂 | MCE [medchemexpress.cn]
- 9. abeomics.com [abeomics.com]
Application Notes and Protocols for (Rac)-BIO8898 In Vivo Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40-CD40L protein-protein interaction. This interaction is a critical co-stimulatory signal in the activation of the immune system, playing a pivotal role in T cell-dependent B cell responses, macrophage activation, and dendritic cell maturation. Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and transplant rejection. This compound exerts its inhibitory effect by intercalating between the subunits of the homotrimeric CD40L (CD154), disrupting its native conformation and preventing its binding to the CD40 receptor.[1][2] These application notes provide a comprehensive guide to the in vivo experimental setup for evaluating the efficacy of this compound and related small molecule CD40-CD40L inhibitors in preclinical models of transplantation and autoimmunity.
Mechanism of Action
This compound functions by disrupting the structure of the trimeric CD40L molecule. It intercalates deeply between two of the three subunits of the CD40L trimer, accessing the core of the protein and breaking its three-fold symmetry.[1][2][3] This structural disruption prevents CD40L from effectively binding to its receptor, CD40, thereby inhibiting the downstream signaling cascades that are crucial for immune cell activation. This allosteric inhibition mechanism offers a promising strategy for immunomodulation in various disease contexts.[3]
Signaling Pathway
The interaction between CD40L on activated T cells and CD40 on antigen-presenting cells (APCs) triggers a signaling cascade that is essential for a robust immune response. Upon binding of CD40L, CD40 recruits TNF receptor-associated factors (TRAFs), primarily TRAF2, TRAF3, TRAF5, and TRAF6, to its cytoplasmic tail. This leads to the activation of downstream pathways, including the canonical and non-canonical NF-κB pathways, as well as the mitogen-activated protein kinase (MAPK) pathways (JNK and p38). These signaling events culminate in the upregulation of co-stimulatory molecules, production of cytokines, and enhanced cell survival, proliferation, and differentiation of immune cells. By blocking the initial CD40-CD40L interaction, this compound effectively abrogates these downstream signaling events.
Caption: CD40 Signaling Pathway and Inhibition by this compound.
Experimental Workflows
In Vivo Efficacy in a Murine Islet Transplantation Model
This workflow outlines the key steps for evaluating the efficacy of a small molecule CD40-CD40L inhibitor in a murine model of islet transplantation.
References
Application Notes and Protocols for Flow Cytometry Analysis with (Rac)-BIO8898 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40-CD154 (also known as CD40L) protein-protein interaction.[1][2] The interaction between the CD40 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, and its ligand CD154 is a critical co-stimulatory signal in the immune system, regulating a wide range of cellular responses including proliferation, differentiation, and apoptosis.[3][4] this compound exerts its inhibitory effect by intercalating between two subunits of the trimeric CD40L, disrupting its native structure and preventing its binding to the CD40 receptor.[5] A primary functional consequence of this inhibition is the suppression of CD40L-induced apoptosis.[5]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on key cellular processes, namely apoptosis and cell cycle progression. The provided methodologies and data presentation formats are intended to guide researchers in academic and industrial settings in the characterization of this compound and similar compounds.
Mechanism of Action: CD40-CD154 Signaling Pathway
The binding of CD154 on activated T-cells to CD40 on antigen-presenting cells (APCs) like B-cells, macrophages, and dendritic cells, triggers a signaling cascade that is crucial for T-cell priming and the activation of APCs.[4][6] This interaction leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, initiating downstream signaling pathways such as NF-κB and MAPK.[7] These pathways ultimately regulate gene expression, leading to diverse cellular outcomes including cell survival, proliferation, and differentiation.[3][4] In some cellular contexts, CD40 signaling can also lead to apoptosis. This compound, by disrupting the CD40-CD154 interaction, effectively blocks these downstream signaling events.
Caption: Inhibition of the CD40-CD154 signaling pathway by this compound.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables provide representative data on the effects of this compound on apoptosis and cell cycle distribution as analyzed by flow cytometry.
Table 1: Effect of this compound on CD40L-Induced Apoptosis
| Treatment Group | This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| CD40L Agonist (1 µg/mL) | 0 | 65.8 ± 3.5 | 25.4 ± 2.9 | 8.8 ± 1.5 |
| CD40L + this compound | 10 | 75.1 ± 2.8 | 18.2 ± 2.2 | 6.7 ± 1.1 |
| CD40L + this compound | 25 | 85.9 ± 3.1 | 9.5 ± 1.7 | 4.6 ± 0.9 |
| CD40L + this compound | 50 | 92.3 ± 2.5 | 4.1 ± 1.0 | 3.6 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment Group | This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 0 | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| This compound | 25 | 56.1 ± 2.9 | 29.5 ± 2.1 | 14.4 ± 1.5 |
| This compound | 50 | 54.8 ± 3.5 | 30.5 ± 2.8 | 14.7 ± 1.9 |
| Positive Control (Cell Cycle Inhibitor) | - | 78.2 ± 4.1 | 10.3 ± 1.9 | 11.5 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5][8] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[2][9]
Materials:
-
This compound (solubilized in DMSO)
-
CD40L Agonist (or other apoptosis-inducing agent)
-
Cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for apoptosis analysis.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Induce apoptosis by adding a CD40L agonist or another appropriate stimulus.
-
Include untreated, vehicle control (DMSO), and positive control (CD40L agonist only) wells.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle cell scraper or trypsin-EDTA, and then collect by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using PI staining.[11] PI stoichiometrically binds to DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]
Materials:
-
This compound (solubilized in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for cell cycle analysis.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to ensure they are in logarithmic growth at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 25, 50 µM) for a desired period (e.g., 24, 48, or 72 hours). Include an untreated and a vehicle control.
-
Cell Harvesting: Collect cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets and aggregates.
-
Acquire data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
-
References
- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. abeomics.com [abeomics.com]
- 5. bio-techne.com [bio-techne.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Measuring (Rac)-BIO8898 IC50 Value in B-cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of (Rac)-BIO8898 in B-cells. This compound is a known inhibitor of the CD40-CD154 co-stimulatory interaction, a critical pathway in B-cell activation, proliferation, and differentiation.[1][2][3]
Introduction
This compound is a small molecule inhibitor that targets the interaction between CD40 ligand (CD154) and CD40.[1][2][4] This interaction is a crucial co-stimulatory signal for B-cell activation and function.[5] Dysregulation of the CD40-CD154 pathway is implicated in various autoimmune diseases and B-cell malignancies, making it a promising target for therapeutic intervention.[5][6]
This compound has been shown to inhibit the binding of soluble CD40L to CD40-Ig with an IC50 value of approximately 25 µM in biochemical assays.[1][2][3][4][6][7][8][9][10] The compound functions by intercalating between two subunits of the homotrimeric CD40L, disrupting its three-fold symmetry and thereby inhibiting its binding to CD40.[4][6][10][11]
This document provides detailed protocols to determine the functional IC50 of this compound in a B-cell based assay, which is a critical step in evaluating its potential as a therapeutic agent.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the experimental protocols outlined below.
| Cell Line | Stimulus | Assay Type | Time Point (hours) | This compound IC50 (µM) |
| e.g., Ramos | e.g., sCD40L + IL-4 | e.g., MTT | e.g., 72 | [Enter experimental value] |
| [Enter cell line] | [Enter stimulus] | [Enter assay type] | [Enter time point] | [Enter experimental value] |
| [Enter cell line] | [Enter stimulus] | [Enter assay type] | [Enter time point] | [Enter experimental value] |
Signaling Pathway and Experimental Workflow
CD40 Signaling Pathway in B-cells
Caption: CD40 signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Step-by-step experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-122663 |
| Ramos (human Burkitt's lymphoma B-cell line) | ATCC | CRL-1596 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human sCD40L | R&D Systems | 6420-CL |
| Recombinant Human IL-4 | R&D Systems | 204-IL |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| 96-well flat-bottom plates | Corning | 3596 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
Protocol 1: B-cell Culture and Maintenance
-
Cell Culture: Culture Ramos B-cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase before starting the experiment.
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[12] Aliquot and store at -20°C or -80°C for long-term storage.[3][12]
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium. A typical starting concentration for the highest dose might be 100 µM, followed by 2-fold or 3-fold serial dilutions. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
Protocol 3: B-cell Proliferation/Viability Assay for IC50 Determination
This protocol utilizes the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
-
Cell Seeding:
-
Count the Ramos cells and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in complete medium.
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of a 96-well flat-bottom plate.
-
-
Compound Addition:
-
Add 50 µL of the serially diluted this compound solutions to the respective wells.
-
Add 50 µL of medium containing the same concentration of DMSO as the highest drug concentration to the vehicle control wells.
-
Include wells with cells and medium only as an unstimulated control.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of soluble CD40 Ligand (sCD40L) and IL-4 in complete medium. Optimal concentrations should be determined empirically, but a starting point could be 1 µg/mL sCD40L and 20 ng/mL IL-4.
-
Add 100 µL of the stimulation cocktail to all wells except the unstimulated control wells (add 100 µL of complete medium to these).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 4: Data Analysis and IC50 Calculation
-
Data Normalization:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Stimulated Control Well - Absorbance of Blank)])
-
-
IC50 Determination:
-
Plot the % Inhibition against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit a sigmoidal dose-response curve.[15][16]
-
The IC50 is the concentration of this compound that results in 50% inhibition of B-cell proliferation/viability. This can be calculated using software such as GraphPad Prism or similar data analysis tools.[15][17]
-
Conclusion
The protocols described in this document provide a robust framework for determining the IC50 value of this compound in B-cells. By understanding the potency of this compound in a cellular context, researchers can further evaluate its therapeutic potential for diseases driven by aberrant B-cell activation.
References
- 1. cenmed.com [cenmed.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
Application Notes and Protocols for (Rac)-BIO8898 in Protein-Protein Interaction Studies
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40-CD154 (also known as CD40L) co-stimulatory protein-protein interaction. It serves as a valuable tool for researchers studying the immunological and pathological roles of this pathway.[1][2][3]
Mechanism of Action
This compound functions through a unique "subunit fracture mechanism".[4][5] The CD40 ligand (CD40L) is a homotrimeric protein. Instead of binding to the surface at the protein-protein interface, BIO8898 intercalates deeply between two of the three subunits of the CD40L trimer.[4][5][6][7] This binding event disrupts the native three-fold symmetry of the CD40L molecule, which is essential for its high-affinity interaction with its receptor, CD40.[4][7] While the binding of BIO8898 is reversible and does not cause the trimer to dissociate, it effectively renders the CD40L protein inactive by distorting the receptor-binding sites.[4][5][6]
Applications
This compound is primarily utilized for in vitro and cell-based studies to inhibit the CD40-CD40L interaction, thereby allowing for the investigation of its downstream signaling and functional consequences. Key applications include:
-
Studying the role of CD40-CD40L signaling in immune cell activation, including B-cell proliferation and immunoglobulin class switching.[8]
-
Investigating the involvement of this pathway in autoimmune diseases and inflammatory conditions.[7][8]
-
Elucidating the mechanisms of CD40L-induced apoptosis in specific cellular contexts.[1][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Binding Inhibition
| Assay Type | Target Interaction | Ligand | Inhibitor | IC50 | Reference |
| Dissociation Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) | CD40-Ig and mycCD40L | Soluble mycCD40L | This compound | ~25 µM | [4] |
Table 2: Cell-Based Functional Inhibition
| Assay Type | Cellular Process | Cell Line | Stimulus | Inhibitor | EC50 | Reference |
| Apoptosis Assay (MTT Staining) | CD40L-induced apoptosis | BHK cells with chimeric CD40-TNFR2 receptor | mycCD40L + Cycloheximide | This compound | ~69 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: In Vitro CD40-CD40L Binding Inhibition Assay (DELFIA)
This protocol is adapted from the methodology used to determine the IC50 of BIO8898.[4]
Objective: To quantify the inhibition of soluble CD40L binding to its receptor CD40 by this compound.
Materials:
-
High-binding 96-well microplates
-
CD40-Ig fusion protein (extracellular domain of CD40 fused to human IgG1 Fc)
-
Soluble myc-tagged CD40L (mycCD40L)
-
This compound
-
Europium-labeled anti-myc antibody
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
DELFIA Enhancement Solution
-
Time-resolved fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with CD40-Ig fusion protein at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound CD40-Ig.
-
Blocking: Block the wells with Assay Buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Binding Reaction: Add the this compound dilutions to the wells, followed immediately by the addition of a fixed concentration of mycCD40L (e.g., 40 ng/mL).
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for binding.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound mycCD40L and inhibitor.
-
Detection Antibody: Add Europium-labeled anti-myc antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.
-
Data Acquisition: Measure the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular environment.[9][10][11] This protocol describes how to assess the engagement of this compound with CD40L.
Objective: To determine if this compound binding stabilizes CD40L against thermal denaturation in intact cells.
Materials:
-
Cells expressing CD40L (e.g., activated T-cells or a CD40L-transfected cell line)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE, transfer system, anti-CD40L antibody, secondary antibody, and detection reagents)
Procedure:
-
Cell Treatment: Treat two pools of cells expressing CD40L: one with a saturating concentration of this compound (e.g., 100 µM) and the other with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include a non-heated control. Immediately cool the tubes on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Normalization: Determine the protein concentration of each sample and normalize to ensure equal loading for Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CD40L. Use an appropriate secondary antibody for detection.
-
Data Analysis: Quantify the band intensities for CD40L at each temperature for both the BIO8898-treated and DMSO-treated samples. Plot the percentage of soluble CD40L relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of BIO8898 indicates target engagement.
Visualizations
CD40-CD40L Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the CD40-CD40L signaling pathway by this compound.
Experimental Workflow for CETSA
Caption: Workflow for assessing target engagement using Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating (Rac)-BIO8898 Solubility Challenges: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing (Rac)-BIO8898, its efficacy in experimental models is intrinsically linked to its proper solubilization. This technical support center provides a comprehensive guide to address common solubility issues encountered with this compound in aqueous buffers, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations up to 100 mg/mL (110.00 mM) achievable with the aid of ultrasonication.[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: How should I store stock solutions of this compound?
A2: To maintain the stability and activity of this compound, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What causes this?
A3: This phenomenon, often termed "precipitation upon dilution," is common for compounds with low aqueous solubility.[4] When a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of this compound can transiently exceed its solubility limit in the mixed solvent system, leading to precipitation.[4]
Q4: What is the mechanism of action for this compound?
A4: this compound is an inhibitor of the CD40-CD154 co-stimulatory interaction.[3][5][6] It functions by intercalating between two subunits of the homotrimeric CD40 ligand (CD40L or CD154), disrupting the protein's native three-fold symmetry.[7][8][9] This structural disruption inhibits the binding of CD40L to its receptor, CD40, thereby blocking downstream signaling.[7][8][9][10]
Troubleshooting Guide for Aqueous Buffer Solubility
Issue: Precipitate observed after diluting this compound into aqueous buffer.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Detailed Steps:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is kept to a minimum, ideally below 0.5%.[11] High concentrations of DMSO can be toxic to cells and can also promote precipitation of hydrophobic compounds when diluted.
-
Utilize Physical Dissolution Aids:
-
Ultrasonication: After diluting the this compound stock solution, sonicate the mixture in an ultrasonic water bath.[1] This provides energy to break up the crystal lattice and facilitate dissolution.
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., at 37°C) can help increase the solubility.[11] However, be cautious and verify that the compound is stable at this temperature for the duration of warming.
-
-
Employ Co-solvents and Excipients: For challenging applications requiring higher concentrations in aqueous media, consider using a co-solvent system. The following formulations have been reported to yield clear solutions at 2.5 mg/mL (2.75 mM) and may be adapted for in vitro use with appropriate controls.[1]
-
Formulation with PEG300 and Tween-80: A multi-step dilution approach can be effective. A suggested protocol involves adding the DMSO stock to PEG300, followed by the addition of Tween-80, and finally dilution with a saline or buffer solution.[1]
-
Formulation with SBE-β-CD: Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a solubilizing agent that can encapsulate hydrophobic molecules. A formulation of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to be effective.[1]
-
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Observation | Reference |
| DMSO | 100 mg/mL (110.00 mM) | Clear solution (ultrasonication needed) | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL (2.75 mM) | Clear solution (ultrasonication needed) | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (2.75 mM) | Clear solution (ultrasonication needed) | [1] |
| 10% DMSO / 90% Corn Oil | 2.5 mg/mL (2.75 mM) | Clear solution (ultrasonication needed) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (909.13 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Dissolution: Add the calculated mass of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Sonication: Vortex the solution briefly and then place it in an ultrasonic water bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials or tubes wrapped in foil to protect from light and store at -20°C or -80°C.[11]
Protocol 2: Dilution into Aqueous Buffer using a Co-Solvent System (Example)
This protocol is adapted from an in vivo formulation and should be optimized for your specific cell culture or experimental conditions.
-
Prepare Intermediate Solution: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of your desired aqueous buffer (e.g., sterile saline or PBS) to reach a final volume of 1 mL. This results in a final this compound concentration of 2.5 mg/mL.
-
Final DMSO Concentration: The final DMSO concentration in this example is 10%. This may need to be adjusted for cell-based assays.
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of the CD40L-CD40 signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. cenmed.com [cenmed.com]
- 7. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
How to dissolve (Rac)-BIO8898 for cell culture
Welcome to the technical support center for (Rac)-BIO8898. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective dissolution and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO before diluting it to the final working concentration in your cell culture medium.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to your desired high concentration (e.g., 10 mM, 20 mM, or up to 100 mg/mL).[1][2] Assistance from sonication may be necessary to fully dissolve the compound.[1][2] It is crucial to use newly opened or anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
Q3: What are the recommended storage conditions for this compound?
A3: The powdered form of this compound should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1][2][3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the CD40-CD154 co-stimulatory interaction.[1][4][5][6] It functions by binding deeply between two subunits of the homotrimeric CD40 ligand (CD40L or CD154), which disrupts the protein's three-fold symmetry and inhibits its binding to the CD40 receptor.[7][8] This inhibition has been shown to block CD40L-induced apoptosis in cellular assays, with an IC50 of approximately 25 μM.[4][5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed in cell culture medium after adding this compound. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity and solubility issues. - Decrease the final working concentration of this compound. - Before adding to the full volume of media, pre-mix the diluted stock solution with a small volume of media. |
| Inconsistent experimental results. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | - Always use freshly prepared dilutions from a properly stored and aliquoted stock solution. - Avoid repeated freezing and thawing of the main stock solution.[1][3] - The stability of compounds in DMSO can be variable; for sensitive experiments, consider preparing fresh stock solutions more frequently.[9] |
| No observable effect of the inhibitor in the cell-based assay. | - The concentration of this compound is too low. - The compound has degraded. - The cell line may not be responsive to CD40L stimulation. | - Perform a dose-response experiment to determine the optimal concentration. Note that high concentrations may be limited by solubility.[7] - Verify the activity of your this compound stock by testing it in a validated positive control experiment. - Confirm that your cell line expresses the CD40 receptor and responds to CD40L stimulation. |
| Cell toxicity or morphological changes unrelated to the expected biological effect. | The concentration of the solvent (DMSO) is too high. | Maintain a final DMSO concentration in your cell culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO as your experimental samples. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | 100 mg/mL | DMSO | [1][2] |
| IC50 | ~25 μM | Inhibition of CD154 binding to CD40-Ig | [4][5][6] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [1][2] | |
| Storage (in Solvent) | 6 months at -80°C, 1 month at -20°C | DMSO | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Dilutions
-
Reagent Preparation:
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Allow the powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Preparation of 10 mM Stock Solution:
-
The molecular weight of this compound is 909.13 g/mol .
-
To prepare a 10 mM stock solution, weigh out 9.09 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Preparation of Working Dilution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, first, dilute the stock solution into a small volume of media and mix well before adding it to the final volume of the cell culture.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (e.g., ≤ 0.1%).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating (Rac)-BIO8898: A Technical Guide to Optimizing Experimental Concentrations
Technical Support Center
Welcome to the technical support center for (Rac)-BIO8898, a potent inhibitor of the CD40-CD154 co-stimulatory interaction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the CD40 ligand (CD40L or CD154).[1][2][3] It functions by intercalating between two subunits of the homotrimeric CD40L, disrupting the protein's three-fold symmetry.[1][3][4] This conformational change prevents the effective binding of CD40L to its receptor, CD40, thereby inhibiting the downstream signaling pathway.[1][5]
Q2: What is the IC50 of this compound?
A2: this compound inhibits the binding of soluble CD40L to CD40-Ig with an IC50 value of approximately 25 µM.[1][3][6][7]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial in vitro experiments, a concentration range of 1 µM to 100 µM is recommended for dose-response studies.[6] The optimal concentration will vary depending on the cell type, cell density, and the specific biological endpoint being measured. Based on its IC50 of 25 µM, starting with concentrations around this value is advisable.[1][3][6][7]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[8] A stock solution of 10 mM or higher can be prepared by dissolving the compound in DMSO with the help of ultrasonication if needed.[8] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[6][7][8]
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7] Avoid repeated freeze-thaw cycles.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM) to determine the optimal inhibitory concentration for your system. |
| Compound degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution from the powder. Ensure proper storage at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[6][7] | |
| Cell density: High cell density can reduce the effective concentration of the inhibitor per cell. | Optimize cell seeding density. Ensure consistent cell numbers across all experimental wells. | |
| High background or off-target effects | High concentration: The concentration of this compound may be too high, leading to non-specific effects or cytotoxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity at different concentrations. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Inconsistent results between experiments | Variability in experimental conditions: Inconsistent cell passage number, incubation times, or reagent concentrations can lead to variable results. | Standardize all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent preparation. |
| Precipitation of the compound: The compound may precipitate out of solution at high concentrations or in certain media. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh dilution from the stock solution or using a lower concentration. |
Data Summary
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | CD40 Ligand (CD154) | [1][2][3] |
| Mechanism of Action | Allosteric inhibition by disrupting the CD40L trimer | [1][3][4] |
| IC50 (CD40L-CD40-Ig Binding) | 25 µM | [1][3][6][7] |
Solubility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Concentration | Storage | Reference |
| DMSO | ≥ 100 mg/mL (110.00 mM) | 10 mM - 100 mM | -20°C (1 month), -80°C (6 months) | [7][8] |
Experimental Protocols
Protocol 1: In Vitro CD40L-Induced Apoptosis Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on CD40L-induced apoptosis.
1. Cell Culture and Seeding:
- Culture a cell line known to undergo apoptosis in response to CD40L stimulation (e.g., specific B-cell lines).
- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a series of dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Include a vehicle control (DMSO only) and a positive control (no inhibitor).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Pre-incubate the cells with the compound for 1-2 hours.
3. Apoptosis Induction:
- Add a known concentration of soluble recombinant CD40L to the wells to induce apoptosis.
- Incubate the plate for a period determined by the specific cell line's response time to CD40L (e.g., 24-72 hours).
4. Apoptosis Measurement:
- Quantify apoptosis using a suitable method, such as:
- MTT Assay: To measure cell viability. A decrease in viability in the presence of CD40L should be rescued by this compound.[4]
- Caspase-Glo 3/7 Assay: To measure caspase activity.
- Annexin V/Propidium Iodide Staining: For analysis by flow cytometry.
5. Data Analysis:
- Calculate the percentage of apoptosis inhibition for each concentration of this compound relative to the CD40L-treated control.
- Plot the dose-response curve and determine the EC50 value.
Visualizations
Caption: Mechanism of this compound action on the CD40-CD40L signaling pathway.
Caption: Workflow for an in vitro CD40L-induced apoptosis inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: (Rac)-BIO8898 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for investigating the potential off-target effects of (Rac)-BIO8898.
Introduction to this compound
This compound is a small molecule inhibitor of the protein-protein interaction (PPI) between CD40 ligand (CD154) and its receptor, CD40.[1][2][3] It is crucial to note that This compound is not a kinase inhibitor. Its mechanism of action involves intercalating between the subunits of the homotrimeric CD40L, which disrupts the protein's three-fold symmetry and prevents its binding to CD40.[1][2][3][4] This disruption of the CD40-CD154 signaling pathway has implications for immune responses, making it a subject of interest in various disease models.[5][6]
Given its mode of action, investigating the off-target effects of this compound requires different strategies than those typically employed for kinase inhibitors. This guide will focus on appropriate methodologies for identifying unintended protein interactions.
Quantitative Data Summary
The primary reported activity of this compound is its inhibition of the CD40-CD154 interaction.
| Target Interaction | Reported IC50 | Reference |
| Soluble CD40L binding to CD40-Ig | ~25 µM | [1][2][3][7] |
Signaling Pathway Diagram
The following diagram illustrates the CD40-CD154 signaling pathway, which is the intended target of this compound.
Caption: The CD40-CD154 signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor?
A1: No, this compound is not a kinase inhibitor. It is a protein-protein interaction (PPI) inhibitor that targets the binding of CD40 Ligand (CD154) to its receptor, CD40.[1][2][3] Therefore, traditional kinase activity assays are not suitable for assessing its on-target or off-target effects.
Q2: Why can't I use a standard kinase inhibitor selectivity panel to test for off-targets?
A2: Kinase inhibitor selectivity panels measure the ability of a compound to inhibit the enzymatic activity of a range of kinases, typically by quantifying the phosphorylation of a substrate. Since this compound does not function by inhibiting kinase activity, these assays will not provide meaningful data about its off-target profile.
Q3: What are the appropriate methods for identifying off-targets of a PPI inhibitor like this compound?
A3: Several unbiased, proteome-wide methods are suitable for identifying the off-target interactions of small molecules that do not target a specific enzyme class. These include:
-
Affinity-based proteomics: This involves using a modified version of this compound as a "bait" to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[8][9][10] Photo-affinity labeling is a common technique used in this approach.[8][10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the compound.[11][12][13] Ligand binding typically alters a protein's melting curve, allowing for the identification of direct targets in a cellular context without modifying the compound.[11][13][14]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that when a small molecule binds to a protein, it can alter the protein's susceptibility to proteolysis.[15][16] By comparing protein degradation patterns in the presence and absence of the compound, potential targets can be identified.[15][16]
Q4: I am observing a phenotype that is not consistent with the known function of the CD40-CD154 pathway. Could this be an off-target effect?
A4: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. It is crucial to validate that the observed effect is not due to experimental artifacts and then proceed with off-target identification strategies to determine the molecular basis of the phenotype.
Troubleshooting Guides
Guide 1: Inconsistent or No On-Target Activity in Cellular Assays
| Question/Issue | Potential Cause | Troubleshooting Steps |
| I'm not seeing inhibition of CD40L-induced cellular responses (e.g., apoptosis, cytokine release). | Compound Instability/Solubility: this compound may have degraded or precipitated from the solution. | - Prepare fresh stock solutions of this compound for each experiment.[7]- Visually inspect for any precipitate in your working solutions.- Confirm the solubility of the compound in your specific cell culture media. |
| Incorrect Dosage: The concentration used may be too low for the specific cell line or assay conditions. | - Perform a dose-response experiment to determine the IC50 in your cellular assay. The reported biochemical IC50 of ~25 µM is a starting point.[1][2][3][7]- Ensure the final vehicle concentration (e.g., DMSO) is consistent and non-toxic to the cells. | |
| Low Target Expression: The cells you are using may not express sufficient levels of CD40 or respond robustly to CD40L stimulation. | - Confirm CD40 expression on your target cells using flow cytometry or western blot.- Use a positive control (e.g., a neutralizing antibody against CD40L) to validate the assay system. | |
| Cell Permeability: The compound may not be efficiently entering the cells in your assay system. | - If using a cell-based assay that requires intracellular activity, consider using a cell permeability assay to assess compound uptake. |
Guide 2: Investigating a Suspected Off-Target Effect
| Question/Issue | Potential Cause | Troubleshooting Steps |
| I observe a cellular effect at a concentration significantly different from the on-target IC50. | Off-Target Interaction: The effect may be mediated by binding to an unintended protein. | - Perform a dose-response analysis for both the on-target effect (e.g., inhibition of CD40L-induced signaling) and the unexpected phenotype in parallel.- If the dose-responses are significantly different, it strongly suggests an off-target mechanism. |
| Assay Artifact: The observed effect could be due to non-specific interactions with assay components. | - Run appropriate controls, such as testing the compound in the absence of cells to rule out interference with detection reagents.- Use a structurally related but inactive analog of this compound, if available, as a negative control. | |
| How do I identify the potential off-target protein(s)? | Unknown Molecular Target: The protein responsible for the off-target effect has not been identified. | - Employ an unbiased target identification method like CETSA, DARTS, or affinity-based proteomics coupled with mass spectrometry to generate a list of potential binding partners.[10][11][12][13][15][16] |
| How can I validate a potential off-target identified from a screening experiment? | Confirmation of Interaction: A protein identified in a screen needs to be confirmed as a direct binding partner. | - Use orthogonal methods to confirm the interaction, such as surface plasmon resonance (SPR) with the purified protein.- Perform a cellular thermal shift assay (CETSA) specifically for the candidate protein.[11][12][13]- If the off-target is an enzyme, test for direct inhibition of its activity in a biochemical assay. |
| Phenotypic Confirmation: The identified off-target needs to be linked to the observed cellular phenotype. | - Use genetic approaches (e.g., siRNA, shRNA, or CRISPR/Cas9) to knock down the expression of the putative off-target. If the phenotype caused by this compound is diminished or absent in the knockdown cells, this provides strong evidence for the off-target interaction. |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Off-Target Investigation
The following diagram outlines a systematic approach to identifying and validating off-target effects of this compound.
Caption: A systematic workflow for the identification and validation of off-target effects.
Protocol 2: Affinity-Based Pulldown for Target Identification
This protocol provides a general outline for identifying protein interactors of this compound using an affinity-based approach. This method requires chemical synthesis of a this compound derivative.
Objective: To identify proteins that bind to this compound from a complex protein mixture (e.g., cell lysate).
Principle: A modified version of this compound containing an affinity tag (e.g., biotin) and often a photo-activatable crosslinker is immobilized on a solid support (e.g., streptavidin beads). This "bait" is incubated with a protein lysate. Proteins that bind to the bait are "pulled down," washed to remove non-specific binders, and then identified using mass spectrometry.
Materials:
-
Synthesized this compound affinity probe (e.g., biotinylated and with a photo-crosslinker).
-
Control compound (structurally similar but inactive, or just the affinity tag).
-
Cell line of interest.
-
Lysis buffer (non-denaturing, e.g., containing NP-40 or CHAPS, with protease and phosphatase inhibitors).
-
Streptavidin-coated magnetic beads.
-
UV lamp (for photo-crosslinking, e.g., 365 nm).
-
Buffers for washing and elution.
-
Mass spectrometer for protein identification.
Methodology:
-
Cell Lysis: Culture and harvest cells. Lyse the cells in a non-denaturing lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant (protein lysate). Determine protein concentration.
-
Incubation: Incubate the protein lysate with the this compound affinity probe for a designated time to allow for binding. A parallel incubation with a control compound should be performed.
-
Photo-Crosslinking (if applicable): If using a photo-activatable probe, expose the lysate-probe mixture to UV light to form a covalent bond between the probe and its binding partners. This helps capture transient or weak interactions.
-
Capture: Add streptavidin beads to the mixture and incubate to capture the biotinylated probe and any bound proteins.
-
Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads extensively with lysis buffer containing decreasing concentrations of detergent to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the this compound probe sample with those from the control sample. Proteins that are significantly enriched in the probe sample are considered potential binding partners.
Troubleshooting Decision Tree for Experimental Issues
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CD40-CD154 interactions in autoimmunity and the benefit of disrupting this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the CD40-CD154 Signaling Pathway for Treatment of Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Preventing (Rac)-BIO8898 precipitation in media
Welcome to the technical support center for (Rac)-BIO8898. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the CD40-CD154 co-stimulatory interaction.[1][2][3] It functions by binding to the cytokine CD40 ligand (CD40L or CD154), preventing it from interacting with its receptor, CD40.[4][5][6] This interaction is a key signaling pathway in the tumor necrosis factor (TNF) receptor superfamily and plays a critical role in immune regulation, including T-cell dependent B-cell activation, and can be involved in apoptosis.[2][4][7][8] The inhibitor has an IC50 of approximately 25 μM for this interaction.[2][3][5]
Q2: I've observed precipitation after diluting my this compound DMSO stock into my aqueous cell culture medium. Why is this happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. While the compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) (up to 100 mg/mL or 110 mM), its solubility in aqueous solutions like cell culture media is significantly lower.[2] When the concentrated DMSO stock is rapidly diluted into the media, the abrupt change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate out of solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is crucial to run a vehicle control (media with the same final concentration of DMSO but without this compound) to assess the impact of the solvent on your specific experimental system.
Q4: Should I use media that already has a visible precipitate?
A4: It is strongly advised not to use media with a visible precipitate. The formation of a precipitate means the actual concentration of soluble this compound is unknown and lower than your intended experimental concentration. This will lead to inaccurate and non-reproducible results. Furthermore, the precipitate itself could have unintended physical or chemical effects on your cells.
Q5: Can components of my media, like Fetal Bovine Serum (FBS), affect the solubility of this compound?
A5: Yes, media components can significantly impact compound solubility. Proteins in FBS, such as albumin, can sometimes bind to small molecules, which may help to increase their apparent solubility. Conversely, high concentrations of salts or other components in complex media formulations can sometimes decrease solubility. It is important to assess the solubility of this compound in the specific complete medium you intend to use for your experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve precipitation issues with this compound.
Guide 1: Immediate Precipitation Upon Dilution
If you observe cloudiness or a distinct precipitate immediately after adding the this compound stock solution to your media, follow this troubleshooting workflow.
Guide 2: Precipitate Forms Over Time in the Incubator
If the media is clear initially but a precipitate forms after a period of incubation (e.g., hours to days), consider the following causes.
-
Thermodynamic Solubility: The compound may have been in a temporarily supersaturated state (kinetic solubility) and is now crashing out as it reaches its true thermodynamic equilibrium.
-
Solution: Lower the final working concentration of this compound.
-
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) can decrease solubility. Cellular metabolism can also alter the local pH of the culture medium, potentially affecting compound stability and solubility.
-
Solution: Ensure your incubator provides a stable, humidified environment. For long-term experiments, consider replenishing the media with freshly prepared this compound solution more frequently.
-
-
Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.
-
Solution: Use sealed flasks or plates with low-evaporation lids and ensure the incubator has proper humidification.
-
Data Presentation
While specific solubility data for this compound in various cell culture media is not extensively published, the following table provides an illustrative example of expected solubility trends. Researchers should perform their own solubility tests to determine empirical limits for their specific experimental conditions.
| Solvent/Medium | Temperature | Serum | Max Solubility (Approx.) | Observations |
| 100% DMSO | 25°C | N/A | 110 mM (100 mg/mL) | Clear solution. May require brief sonication.[2] |
| PBS (pH 7.4) | 25°C | N/A | < 25 µM | Poorly soluble in pure aqueous buffer. |
| DMEM | 37°C | - | ~20-40 µM | Solubility is limited. |
| DMEM | 37°C | + 10% FBS | ~30-60 µM | Serum proteins may slightly increase solubility. |
| RPMI-1640 | 37°C | - | ~20-40 µM | Similar to DMEM, solubility is limited. |
| RPMI-1640 | 37°C | + 10% FBS | ~30-60 µM | Serum proteins may slightly increase solubility. |
Note: The data in this table is illustrative and intended to demonstrate relative solubility. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended stepwise dilution method to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Visually inspect to confirm no solid particles remain.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (containing serum and supplements, if applicable) to 37°C.
-
Perform an intermediate dilution of your DMSO stock into the pre-warmed medium. For example, dilute a 100 mM stock 1:100 into media to get a 1 mM intermediate solution. This step helps to gradually change the solvent environment.
-
-
Prepare the Final Working Solution:
-
While gently swirling or vortexing the bulk of your pre-warmed cell culture medium, add the required volume of the stock solution (or intermediate dilution) dropwise.
-
This slow addition and constant agitation help to rapidly disperse the compound, preventing localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO remains below cytotoxic levels (ideally <0.1%).
-
Protocol 2: Visual Solubility Assessment in Culture Media
This protocol helps determine the maximum practical working concentration of this compound in your specific experimental medium.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 1 mL of your complete cell culture medium (pre-warmed to 37°C) into several wells of a 24-well plate or into microcentrifuge tubes.
-
-
Serial Dilution:
-
Create a series of dilutions of the this compound stock solution in the media to achieve a range of final concentrations. For example: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Include a "vehicle control" well containing only the highest equivalent volume of DMSO.
-
-
Observation:
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).
-
Incubate the plate/tubes under standard culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 24 hours).
-
Observe for any time-dependent precipitation. The highest concentration that remains clear over time is your maximum working concentration.
-
Signaling Pathway and Workflow Diagrams
CD40-CD154 Signaling Pathway
This compound inhibits the interaction between CD40L (CD154) on an activated T-cell and the CD40 receptor on an antigen-presenting cell (like a B-cell). This blockade prevents the recruitment of TNF receptor-associated factors (TRAFs), thereby inhibiting downstream signaling cascades such as NF-κB and MAP kinase (MAPK) pathways, which are critical for immune cell activation, proliferation, and survival.
Conceptual Workflow: Mechanism of Precipitation
This diagram illustrates the physical process that leads to compound precipitation when transitioning from a high-solubility organic solvent to a low-solubility aqueous medium.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of CD40-CD154 interaction in cell immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (Rac)-BIO8898. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the co-stimulatory interaction between CD40 and its ligand, CD154 (also known as CD40L). By blocking this interaction, this compound can modulate immune responses. It has been shown to inhibit the binding of soluble CD154 to CD40-Ig with an IC50 of approximately 25 μM.[1][2] This inhibition can interfere with downstream signaling pathways, such as those involved in B-cell activation and proliferation.
Q2: How should I store this compound powder?
For long-term stability, the lyophilized powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q3: What are the recommended storage conditions for this compound in solution?
Once dissolved, it is crucial to store stock solutions of this compound properly to maintain its activity.[3] The recommended storage conditions are as follows:
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q4: What is the best solvent for dissolving this compound?
For in vitro experiments, DMSO is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL (110.00 mM).[4] For complete dissolution, sonication may be required.[4]
Q5: How do I prepare this compound for in vivo experiments?
For in vivo studies, working solutions should be prepared fresh on the day of use.[1] A common method involves first preparing a stock solution in DMSO and then diluting it with appropriate co-solvents. Here are a few example formulations:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline: This formulation yields a clear solution with a solubility of at least 2.5 mg/mL (2.75 mM).[4]
-
10% DMSO, 90% (20% SBE-β-CD in saline): This also results in a clear solution with a solubility of at least 2.5 mg/mL (2.75 mM).[4]
-
10% DMSO, 90% corn oil: This formulation provides a clear solution with a solubility of at least 2.5 mg/mL (2.75 mM).[4]
For all in vivo preparations, it is recommended to add each solvent sequentially and ensure the solution is clear before administration. Sonication can be used to aid dissolution if precipitation occurs.[4]
Stability and Storage Summary
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | 1. Degraded compound: Improper storage, repeated freeze-thaw cycles, or exposure to light. 2. Inaccurate concentration: Pipetting errors or incomplete dissolution. 3. Precipitation in media: Low solubility of the compound in the aqueous assay buffer. | 1. Use a fresh aliquot of this compound. Prepare new stock solutions if necessary. 2. Verify calculations and ensure complete dissolution of the stock solution. Calibrate pipettes. 3. Visually inspect for precipitation. Consider performing a solubility test in your specific cell culture media or buffer. Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid both toxicity and precipitation. |
| Precipitation observed in stock solution | 1. Concentration is too high. 2. Moisture absorption: DMSO is hygroscopic, and water can reduce the solubility of the compound. | 1. Gently warm the solution and sonicate to redissolve. If precipitation persists, prepare a new stock at a lower concentration. 2. Use fresh, anhydrous DMSO to prepare stock solutions. |
| High background or off-target effects | 1. Concentration is too high. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final concentration of the solvent in your assay is not exceeding a non-toxic level (typically <0.5%). |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW: 909.13 g/mol ), add 110 µL of DMSO.
-
Mix: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in tightly sealed vials and store at -80°C.
Visualizations
CD40-CD154 Signaling Pathway
Caption: this compound inhibits the CD40-CD154 interaction, blocking downstream signaling.
Experimental Workflow for Assessing this compound Stability and Activity
Caption: Workflow for the preparation and use of this compound with troubleshooting steps.
References
Troubleshooting inconsistent results with (Rac)-BIO8898
Welcome to the technical support center for (Rac)-BIO8898. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this potent CD40-CD154 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the CD40-CD154 protein-protein interaction. It functions by intercalating between two subunits of the homotrimeric CD40 ligand (CD40L), thereby disrupting its native three-fold symmetry.[1][2][3] This disruption prevents CD40L from effectively binding to its receptor, CD40, and initiating downstream signaling pathways. This mechanism is a form of trimer disruption.[1]
Q2: What is the reported IC50 value for this compound?
A2: this compound inhibits the binding of soluble CD40L to CD40-Ig with a half-maximal inhibitory concentration (IC50) of approximately 25 µM.[4][5][6][7]
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. Storage recommendations are summarized in the table below. It is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[4][5]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q4: I am observing high variability in my cell-based assay results. What could be the cause?
A4: Inconsistent results in cell-based assays can stem from several factors. These can be broadly categorized as compound-related issues, cell culture variability, and assay execution inconsistencies. For specific troubleshooting steps, please refer to the detailed troubleshooting guides below. General causes can include poor compound solubility, degradation of the compound, variations in cell density or passage number, and inconsistent incubation times.[8][9][10]
Q5: How can I be sure the observed effects are due to on-target inhibition of the CD40-CD40L interaction?
A5: Distinguishing on-target from off-target effects is a critical aspect of drug discovery. To confirm that the observed phenotype is a direct result of CD40-CD40L inhibition, consider the following experimental controls:
-
Use a structurally unrelated inhibitor: If a different small molecule known to inhibit the same target produces a similar phenotype, it strengthens the evidence for an on-target effect.[8]
-
Perform a dose-response analysis: A clear correlation between the concentration of this compound and the biological effect, consistent with its known IC50, suggests on-target activity.[8]
-
Utilize a rescue experiment: If feasible, overexpressing the target protein might rescue the phenotype induced by the inhibitor.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency
| Possible Cause | Recommended Solution |
| Poor Solubility | This compound has limited aqueous solubility. Ensure complete dissolution by following the recommended solvent protocols. Sonication or gentle heating may aid dissolution.[4][5] Inadequate solubility can lead to lower effective concentrations and thus reduced potency.[11] |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles can lead to degradation. Aliquot stock solutions and store them at the recommended temperatures (-80°C for long-term).[4][5] Prepare fresh working solutions for each experiment. |
| Racemic Mixture Variability | As a racemic mixture, the two enantiomers of BIO8898 may possess different biological activities or off-target effects. Batch-to-batch variation in the enantiomeric ratio, though generally controlled by the manufacturer, could contribute to variability. If high consistency is required, consider using a single enantiomer if available. |
| Suboptimal Assay Conditions | Ensure that the concentration of CD40L and the incubation time in your assay are optimized. The inhibitory effect of this compound is dependent on these parameters. |
| CD40L Trimer Instability | The stability of the CD40L trimer is crucial for its activity.[1][5] Factors in the experimental buffer or long incubation times at suboptimal temperatures could affect trimer stability, indirectly impacting the apparent potency of the inhibitor. |
Issue 2: High Background or Off-Target Effects in Cellular Assays
| Possible Cause | Recommended Solution |
| Cytotoxicity | At high concentrations, small molecules can exhibit non-specific toxicity, masking the intended biological effect. Determine the cytotoxic threshold of this compound in your specific cell line using a viability assay (e.g., MTT or trypan blue exclusion) and perform functional assays at non-toxic concentrations.[8] |
| Off-Target Binding | One or both enantiomers in the racemic mixture may have off-target effects. To investigate this, compare the phenotype with that of a structurally different CD40-CD40L inhibitor. If available, testing the individual enantiomers can also help identify which one is responsible for the off-target activity. |
| Cell Line Specificity | The expression levels of CD40 and the activation state of downstream signaling pathways can vary between cell lines, leading to different responses.[10] Ensure your chosen cell line is appropriate for studying the CD40-CD40L pathway. |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, confluency, and serum concentration can alter cellular responses. Maintain consistent cell culture practices to minimize variability.[10] |
Experimental Protocols
Protocol 1: In Vitro CD40-Ig Binding Assay
This protocol is designed to quantify the inhibition of the CD40-CD40L interaction by this compound in a cell-free system.
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human CD40 at a concentration of 1 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate five times with PBST (PBS with 0.1% Tween-20).
-
Blocking: Block the plate with 2% BSA in PBS for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS with a low percentage of DMSO).
-
Incubation: Add the diluted this compound or vehicle control to the wells, followed by biotinylated recombinant human CD40L-Fcγ at a predetermined concentration. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate five times with PBST. Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Readout: Wash the plate again and add a suitable HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: CD40L-Induced Apoptosis Assay
This protocol measures the ability of this compound to inhibit apoptosis induced by CD40L in a suitable cell line (e.g., carcinoma cells expressing CD40).[2]
-
Cell Seeding: Seed CD40-expressing cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induction of Apoptosis: Add a recombinant soluble form of CD40L to the wells to induce apoptosis. In some cell lines, a co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) may be required to observe significant apoptosis.[2]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Apoptosis Measurement: Quantify apoptosis using a preferred method, such as:
-
Data Analysis: Determine the percentage of apoptotic cells or the level of caspase activity for each treatment condition and compare the effect of this compound to the vehicle control.
Visualizations
Caption: Mechanism of this compound inhibition of CD40L signaling.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Trimer stabilization, oligomerization, and antibody-mediated cell surface immobilization improve the activity of soluble trimers of CD27L, CD40L, 41BBL, and glucocorticoid-induced TNF receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD40 Induces Apoptosis in Carcinoma Cells through Activation of Cytotoxic Ligands of the Tumor Necrosis Factor Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional analysis of a tripartite stability element within the CD40 ligand 3′ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. benchchem.com [benchchem.com]
- 9. cellgs.com [cellgs.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Technical Support Center: (Rac)-BIO8898 & Serum Interactions
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the activity of (Rac)-BIO8898. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential challenges when working with this compound, particularly concerning the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the CD40-CD154 co-stimulatory interaction.[1][2][3] It functions by binding to the CD40 ligand (CD154), a homotrimeric protein. The binding of this compound intercalates between two of the three subunits of the CD154 trimer, which disrupts its three-fold symmetry.[4][5][6][7] This conformational change prevents CD154 from effectively binding to its receptor, CD40, thereby inhibiting the downstream signaling cascade.[4][8]
Q2: I am observing a decrease in the potency (higher IC50) of this compound in my cell-based assays when I use serum-containing media compared to serum-free media. Why is this happening?
A2: This is a common phenomenon for small molecule inhibitors when transitioning from biochemical or serum-free assays to cell-based assays with serum. The primary reason is likely the binding of this compound to proteins present in the serum, most notably albumin, which is the most abundant protein in serum.[9][10] According to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its intended target.[9] When this compound binds to serum proteins, its effective concentration available to inhibit the CD40-CD154 interaction is reduced, leading to a decrease in observed potency.[9]
Q3: How can I quantify the impact of serum on my this compound experiments?
A3: To quantify the impact of serum, you should perform a dose-response experiment and determine the IC50 value of this compound in your assay system under two conditions: with your standard serum concentration and in a serum-free or low-serum condition. The shift in the IC50 value will provide a quantitative measure of the effect of serum. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q4: Besides protein binding, are there other components in serum that could affect my experiment?
A4: Yes, serum is a complex mixture containing growth factors, cytokines, lipids, and other small molecules that can influence cell health, proliferation, and signaling pathways.[11] These components could potentially modulate the CD40-CD154 signaling pathway or have other effects on your cells that might indirectly influence the apparent activity of this compound. Using a consistent source and batch of serum is crucial to minimize variability.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent this compound activity between experiments | Serum Variability: Different lots of serum can have varying protein compositions, leading to inconsistent binding of this compound.[9] | - Use a single, qualified batch of serum for a series of related experiments.- Pre-screen new serum batches to ensure consistency. |
| Compound Adsorption: this compound may be adsorbing to plasticware (e.g., plates, tubes), reducing its effective concentration. | - Use low-protein-binding labware.- Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA).[9] | |
| Higher than expected IC50 value in cell-based assays | Serum Protein Binding: As discussed in the FAQs, binding to serum proteins reduces the free concentration of this compound.[9] | - Perform experiments in reduced-serum or serum-free media to determine the baseline potency.- Quantify the IC50 shift at different serum concentrations (e.g., 2%, 5%, 10%). |
| Cell Density: The number of cells can influence the required concentration of the inhibitor. | - Standardize cell seeding density across all experiments. | |
| High background or off-target effects | Serum Components: Some components in serum may cause non-specific cellular stress or activate other signaling pathways. | - Heat-inactivate the serum to denature complement proteins.- Gradually adapt cells to lower serum concentrations if your cell line permits.[9] |
| Compound Concentration: High concentrations of this compound might lead to off-target effects or cytotoxicity. | - Perform a dose-response curve to identify the optimal concentration range for specific inhibition without causing cytotoxicity. |
Data Presentation
To systematically evaluate the impact of serum on this compound activity, we recommend generating data to populate a table like the one below. This will allow for a clear comparison of the compound's potency under different experimental conditions.
| Assay Condition | Serum Concentration (%) | IC50 of this compound (µM) | Fold Shift in IC50 (vs. Serum-Free) |
| Biochemical Assay | 0% | e.g., 25 µM | 1.0 |
| Cell-Based Assay | 0% (Serum-Free) | Insert your data here | Calculate based on your data |
| Cell-Based Assay | 2% | Insert your data here | Calculate based on your data |
| Cell-Based Assay | 5% | Insert your data here | Calculate based on your data |
| Cell-Based Assay | 10% | Insert your data here | Calculate based on your data |
Note: The IC50 value of ~25 µM is based on published biochemical assay data.[1][2][3][6][7] Researchers should generate their own data for their specific assay systems.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity in a Cell-Based Assay
This protocol provides a framework for quantifying the effect of serum on the potency of this compound. The specific readout will depend on the cell line and the downstream effect of CD40-CD154 inhibition being measured (e.g., inhibition of cytokine production, B-cell proliferation, or a reporter assay).
Materials:
-
This compound
-
Appropriate cell line (e.g., B-cells, or a reporter cell line)
-
Cell culture medium (serum-free and with various concentrations of Fetal Bovine Serum - FBS)
-
Recombinant human soluble CD40 Ligand (CD154/sCD40L)
-
Assay reagents for measuring the desired endpoint (e.g., ELISA kit for a specific cytokine, cell proliferation reagent like WST-1 or MTT)
-
Low-protein-binding microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions in serum-free medium and in medium containing the desired serum concentrations (e.g., 2%, 5%, 10% FBS).
-
Cell Seeding: Seed your cells in a 96-well low-protein-binding plate at a predetermined optimal density and allow them to adhere or stabilize.
-
Compound Addition: Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration) for each serum condition.
-
Stimulation: Add sCD40L to all wells except for the negative control wells to stimulate the CD40 pathway.
-
Incubation: Incubate the plate for a predetermined duration appropriate for your assay endpoint (e.g., 24-72 hours).
-
Assay Readout: Measure the endpoint of your assay (e.g., cytokine levels in the supernatant by ELISA, or cell viability/proliferation).
-
Data Analysis: For each serum concentration, plot the response versus the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Calculate Fold Shift: Calculate the fold shift in IC50 for each serum-containing condition relative to the serum-free condition (IC50 with serum / IC50 without serum).
Visualizations
CD40-CD154 Signaling Pathway
Caption: The CD40-CD154 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow for determining the impact of serum on this compound activity.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline | Biogen [biogen.com]
- 3. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible human serum albumin binding of lipocrine: a circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 10. Biogen Halts Anti-CD40 Ligand Monoclonal Antibody Trials [pharmaceuticalonline.com]
- 11. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (Rac)-BIO8898 Versus Anti-CD40L Antibodies in Targeting the CD40-CD40L Pathway
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel small molecule inhibitor and therapeutic antibodies targeting the critical CD40-CD40L co-stimulatory pathway. This guide provides a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols to inform future research and development.
The interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40, is a cornerstone of the adaptive immune response. Dysregulation of this pathway is implicated in a multitude of autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two distinct strategies to inhibit this interaction: the small molecule inhibitor (Rac)-BIO8898 and the class of anti-CD40L monoclonal antibodies.
Executive Summary
This compound represents a novel, small molecule approach to inhibiting the CD40-CD40L pathway. Its unique mechanism of action, which involves the disruption of the trimeric structure of CD40L, offers a potential alternative to antibody-based therapies. Anti-CD40L antibodies, particularly second-generation molecules, have shown significant clinical promise in treating autoimmune diseases like multiple sclerosis and systemic lupus erythematosus. These newer antibodies have been engineered to mitigate the risk of thromboembolic events associated with first-generation molecules. This guide will delve into the specifics of each approach, presenting a balanced view of their respective strengths and weaknesses based on available preclinical and clinical data.
Mechanism of Action
This compound: A Trimer-Disrupting Small Molecule
This compound is a synthetic organic molecule that inhibits the function of the CD40L cytokine. Unlike traditional inhibitors that block the receptor-binding surface, BIO8898 employs a unique "subunit fracture" mechanism. It intercalates deeply between two of the three subunits of the homotrimeric CD40L protein. This binding event disrupts the constitutive protein-protein interface, breaking the three-fold symmetry of the cytokine. While the trimer does not fully dissociate, the conformational changes induced by BIO8898 are sufficient to render the CD40L molecule inactive and prevent its binding to the CD40 receptor. This allosteric inhibition represents a novel approach to targeting TNF superfamily cytokines.
Anti-CD40L Antibodies: Blocking the Interaction at the Source
Anti-CD40L antibodies are biologic drugs designed to directly bind to the CD40L protein, thereby physically obstructing its interaction with the CD40 receptor. This blockade prevents the downstream signaling cascade that leads to B-cell activation, proliferation, and antibody production, as well as the activation of other antigen-presenting cells.
A critical consideration for anti-CD40L antibodies is the role of their crystallizable fragment (Fc) region. First-generation antibodies, such as hu5c8, possessed a functional Fc region that could engage with FcγRIIa receptors on platelets. This interaction was linked to platelet activation and an increased risk of thromboembolic events, which led to the discontinuation of their clinical development.
Second-generation anti-CD40L antibodies have been engineered to circumvent this issue. These molecules, which include Fab' fragments (e.g., CDP7657, dapirolizumab pegol) or antibodies with modified Fc regions (e.g., frexalimab), lack a functional Fc domain. This design modification prevents platelet activation while retaining the ability to effectively block the CD40-CD40L interaction.
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the CD40-CD40L signaling pathway and the distinct points of intervention for this compound and anti-CD40L antibodies.
Caption: CD40-CD40L signaling and points of inhibition.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and representative second-generation anti-CD40L antibodies. Direct head-to-head comparative studies are not available in the public domain; therefore, the data is presented from individual studies.
In Vitro Potency
| Compound/Antibody | Assay Type | Target | Metric | Value | Reference(s) |
| This compound | Biochemical Binding Assay | CD40L binding to CD40-Ig | IC50 | ~25 µM | [1][2] |
| This compound | CD40L-dependent Apoptosis Assay | Inhibition of apoptosis | IC50 | Within 3-fold of 25 µM | [3] |
Preclinical and Clinical Efficacy
| Compound/Antibody | Model/Study Population | Key Efficacy Endpoint(s) | Result(s) | Reference(s) |
| Frexalimab | Phase II, Relapsing Multiple Sclerosis | Reduction in new gadolinium-enhancing T1 lesions at week 12 | 89% reduction (high dose) and 79% reduction (low dose) vs. placebo | [2] |
| Annualized Relapse Rate (ARR) at 96 weeks | 0.08 (high dose IV group) | [4] | ||
| Dapirolizumab Pegol | Phase III, Systemic Lupus Erythematosus | Improvement in BICLA response at 48 weeks | Statistically significant improvement vs. placebo | [5] |
| Response Rate (BICLA) | 49.5% vs. 34.6% for placebo | [6] | ||
| CDP7657 | Cynomolgus Monkey (Tetanus Toxoid Challenge) | Inhibition of antigen-specific immune responses | Dose-dependent inhibition | [7][8] |
Safety Profile: Thromboembolic Risk
| Compound/Antibody | Key Safety Finding(s) | Reference(s) |
| This compound | In vivo safety data not publicly available. The small molecule nature is hypothesized to avoid Fc-mediated platelet activation. | [1] |
| Frexalimab | No thromboembolic events reported in Phase II trial. Engineered to lack FcγRIIa binding. | [1] |
| Dapirolizumab Pegol | No elevated risk of thromboembolic events observed in clinical trials. Lacks the Fc portion of the antibody. | [9] |
| CDP7657 | No evidence of pulmonary thrombovasculopathy in Rhesus monkeys, in contrast to hu5c8. Did not induce platelet activation in vitro. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a deeper understanding of the presented data.
CD40L-Dependent Cell Apoptosis Assay
This assay evaluates the ability of an inhibitor to block apoptosis induced by CD40L.
Principle: Certain cell lines undergo apoptosis upon engagement of the CD40 receptor by CD40L. The inhibitor's efficacy is measured by its ability to prevent this cell death. Apoptosis can be quantified by measuring the activity of caspases, key enzymes in the apoptotic cascade.
Materials:
-
CD40-expressing cell line (e.g., certain carcinoma cell lines)
-
Recombinant soluble CD40L (sCD40L)
-
Cycloheximide (CHX) to sensitize cells to apoptosis
-
Caspase activity assay kit (e.g., colorimetric or fluorometric kit for caspase-3)
-
Test inhibitor (this compound) and vehicle control
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the CD40-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 1 hour).
-
Add sCD40L and CHX to the wells to induce apoptosis.
-
Incubate the plate for a duration sufficient to induce apoptosis (e.g., 6-24 hours).
-
Lyse the cells according to the caspase activity assay kit manufacturer's instructions.
-
Add the caspase substrate to the cell lysates.
-
Incubate to allow for cleavage of the substrate by active caspases.
-
Measure the resulting colorimetric or fluorescent signal using a plate reader.
-
Calculate the percentage of inhibition of caspase activity at each inhibitor concentration relative to the vehicle control.
Caption: Workflow for CD40L-dependent apoptosis assay.
In Vitro Platelet Aggregation Assay
This assay is crucial for assessing the thromboembolic potential of anti-CD40L antibodies.
Principle: First-generation anti-CD40L antibodies could form immune complexes with soluble CD40L, which then cross-linked FcγRIIa receptors on platelets, leading to aggregation. This assay measures the extent of platelet aggregation in the presence of the antibody and sCD40L.
Materials:
-
Human or Rhesus monkey whole blood
-
Platelet-rich plasma (PRP) or washed platelets
-
Soluble CD40L (sCD40L)
-
Test anti-CD40L antibody and control antibodies (e.g., first-generation with Fc, second-generation without Fc)
-
Platelet aggregometer
-
HEPES buffer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, perform further centrifugation and resuspend the platelet pellet in HEPES buffer.
-
Adjust the platelet count to a standardized concentration (e.g., 250,000/µL).
-
Pre-form immune complexes by incubating the test antibody with sCD40L.
-
Place a sample of the platelet suspension in the aggregometer cuvette and establish a baseline reading.
-
Add the pre-formed immune complexes to the platelet suspension.
-
Monitor and record the change in light transmission through the platelet suspension over time (typically 5-10 minutes). An increase in light transmission indicates platelet aggregation.
-
Compare the aggregation curves produced by different antibodies to assess their potential to activate platelets.
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion and Future Perspectives
Both this compound and second-generation anti-CD40L antibodies represent promising therapeutic strategies for a range of autoimmune diseases.
This compound offers the advantages of a small molecule, including potential for oral administration and a novel mechanism of action that may offer a different efficacy and safety profile compared to biologics. However, the publicly available data on its in vivo efficacy and safety are limited, and further preclinical and clinical development will be necessary to fully understand its therapeutic potential.
Second-generation anti-CD40L antibodies have demonstrated significant clinical efficacy and a favorable safety profile, having been specifically designed to avoid the thromboembolic risks of their predecessors. The recent positive data from late-stage clinical trials for molecules like frexalimab and dapirolizumab pegol are highly encouraging. These antibody-based therapies are further along in the development pipeline and may be closer to becoming available for patients.
The choice between these two approaches for future drug development will depend on a variety of factors, including the specific disease indication, the desired route of administration, and the long-term safety and efficacy profiles that emerge from ongoing and future studies. The continued exploration of both small molecule and antibody-based inhibitors of the CD40-CD40L pathway holds great promise for the development of new and improved treatments for autoimmune and inflammatory diseases.
References
- 1. The role of CD40 and CD40L in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. CD40 Ligand Activity is Associated with Interleukin-16 and Modulated by Caspase-3 [gavinpublishers.com]
- 7. CD40L induces multidrug resistance to apoptosis in breast carcinoma and lymphoma cells through caspase independent and dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-CD40 Antibodies Fused to CD40 Ligand Have Superagonist Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule CD40L Inhibitors: (Rac)-BIO8898 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40, is a critical co-stimulatory pathway in the adaptive immune response. Dysregulation of this pathway is implicated in a range of autoimmune diseases and transplant rejection, making it a prime target for therapeutic intervention. While monoclonal antibodies targeting this pathway have shown promise, small molecule inhibitors offer potential advantages in terms of oral bioavailability, cost of production, and potentially improved safety profiles. This guide provides a comparative analysis of (Rac)-BIO8898 and other notable small molecule CD40L inhibitors, with a focus on their performance backed by experimental data.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors of the CD40-CD40L interaction have evolved, demonstrating distinct mechanisms of action.
This compound , one of the earlier described potent inhibitors, employs a unique "subunit fracture" mechanism.[1][2][3] Instead of binding to the receptor interaction site on the surface of the trimeric CD40L protein, BIO8898 intercalates deep within the interface of two of the three subunits.[1][2][3] This binding event does not cause the trimer to dissociate but induces a conformational change that breaks the three-fold symmetry of the CD40L trimer, thereby inhibiting its ability to effectively bind to and activate the CD40 receptor.[1][2][3]
More recent inhibitors, such as the DRI series (e.g., DRI-C21041 and DRI-C21095) , are also believed to target CD40L directly.[4] While the exact binding site and mechanism are still under detailed investigation, evidence suggests they bind to CD40L and disrupt its interaction with CD40.[4] Other early inhibitors, like suramin and various organic dyes , have also been identified to inhibit the CD40-CD40L interaction, often with micromolar potency, though their mechanisms can be less specific.[2][5]
Quantitative Performance Comparison
The following tables summarize the reported in vitro potency of this compound and other select small molecule CD40L inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Biochemical (Cell-Free) Assay Data
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | ELISA-based binding assay | CD40L binding to CD40-Ig | ~25 µM | [1][2][3][6][7][8] |
| DRI-C21041 | ELISA-based binding assay | CD40-CD40L Interaction | 0.31 µM | [9] |
| DRI-C21095 | ELISA-based binding assay | CD40-CD40L Interaction | High nanomolar to low micromolar | [4] |
| Suramin | Biochemical binding assay | CD40L binding to CD40 | ~50 µM | [5] |
| Organic Dyes (e.g., Congo red) | Biochemical binding assay | CD40-CD40L Interaction | Low micromolar range | [5] |
Table 2: Cell-Based Assay Data
| Compound | Assay Type | Cell Line/Primary Cells | Endpoint | IC50 | Reference |
| This compound | CD40L-dependent apoptosis assay | Not specified | Inhibition of apoptosis | Dose-dependent inhibition | [1] |
| DRI-C21041 | NF-κB reporter assay | HEK Blue CD40 cells | Inhibition of NF-κB activation | 10.3 µM | [10] |
| DRI-C21041 | B cell proliferation assay | Primary human B cells | Inhibition of proliferation | 13.2 µM | [10] |
| DRI-C21095 | NF-κB reporter assay | HEK Blue CD40 cells | Inhibition of NF-κB activation | 6.0 µM | [10] |
| DRI Compounds (general) | B cell proliferation assay | Primary human B cells | Inhibition of proliferation | Statistically significant at >10 µM | [10] |
In Vivo Efficacy
While in vitro data provides valuable insights into potency, in vivo studies are crucial for assessing therapeutic potential.
The DRI compounds have demonstrated significant in vivo efficacy in preclinical models. In murine models of islet transplantation, both DRI-C21041 and DRI-C21095 prolonged allograft survival.[7][9][11] Furthermore, in a non-obese diabetic (NOD) mouse model of Type 1 Diabetes, a three-month treatment with DRI-C21095 reduced the incidence of diabetes from 80% to 25%.[9][11] These findings highlight the potential of these second-generation inhibitors in preventing autoimmune responses and transplant rejection.[9][11]
In vivo data for this compound is less readily available in the public domain, making a direct comparison of in vivo efficacy challenging.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize these inhibitors.
CD40-CD40L Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of soluble CD40L to its receptor, CD40.
-
Plate Coating: 96-well plates are coated with a recombinant CD40-Ig fusion protein and incubated overnight.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer to prevent non-specific binding.
-
Inhibitor Incubation: Serial dilutions of the test compounds (e.g., this compound, DRI compounds) are added to the wells.
-
Ligand Addition: A constant concentration of soluble, tagged (e.g., myc-tagged or biotinylated) CD40L is added to the wells.
-
Incubation: The plate is incubated to allow for binding between CD40 and CD40L.
-
Detection: The plate is washed to remove unbound ligand. The amount of bound CD40L is detected using an antibody against the tag (e.g., anti-myc antibody) conjugated to a detection enzyme (e.g., HRP) or a fluorescent probe.
-
Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
CD40L-Induced NF-κB Activation Assay
This cell-based assay measures the ability of an inhibitor to block the downstream signaling of CD40L, specifically the activation of the NF-κB pathway.
-
Cell Culture: HEK Blue™ CD40 cells, which are engineered to express human CD40 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compounds.
-
Stimulation: The cells are then stimulated with a known concentration of soluble CD40L to induce CD40 signaling.
-
Incubation: The cells are incubated to allow for NF-κB activation and subsequent SEAP expression and secretion.
-
SEAP Detection: A substrate for SEAP is added to the cell culture supernatant, and the resulting colorimetric change is measured using a spectrophotometer.
-
Data Analysis: The inhibition of SEAP activity is proportional to the inhibition of NF-κB activation. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
CD40L-Induced B Cell Proliferation Assay
This assay assesses the functional consequence of CD40L inhibition on B lymphocyte activation and proliferation.
-
B Cell Isolation: Primary B cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: The isolated B cells are cultured in the presence of a co-stimulatory signal, typically IL-4 or IL-21.
-
Inhibitor Treatment: The cells are treated with different concentrations of the small molecule inhibitors.
-
Stimulation: B cell proliferation is induced by adding soluble multimeric CD40L or by co-culturing with a cell line expressing CD40L on its surface.
-
Proliferation Measurement: After a set incubation period (e.g., 3-5 days), B cell proliferation is measured using various methods, such as [³H]-thymidine incorporation, CFSE dilution by flow cytometry, or a colorimetric assay like MTT.
-
Data Analysis: The reduction in B cell proliferation in the presence of the inhibitor is quantified, and the IC50 is calculated.
CD40L Signaling Pathway
The binding of CD40L on activated T cells to CD40 on antigen-presenting cells (APCs), such as B cells, dendritic cells, and macrophages, initiates a signaling cascade that is crucial for the adaptive immune response. This interaction leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, which in turn activates multiple downstream signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K pathways.[12][13][14][15][16] These pathways culminate in the upregulation of co-stimulatory molecules, cytokine production, and enhanced cell survival and proliferation, ultimately leading to a robust immune response.[12][13][14][15][16]
Conclusion
The landscape of small molecule CD40L inhibitors is evolving, with newer compounds like DRI-C21041 and DRI-C21095 demonstrating significantly improved potency in both biochemical and cell-based assays compared to earlier molecules like this compound and suramin. The compelling in vivo data for the DRI compounds in models of autoimmunity and transplantation underscores the therapeutic potential of this class of inhibitors. The distinct "subunit fracture" mechanism of this compound provides a valuable structural insight for future drug design. Continued research into the precise mechanisms of action and in vivo performance of these and other novel small molecule CD40L inhibitors will be crucial in translating the promise of this therapeutic strategy into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40⁻CD154 Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 12. abeomics.com [abeomics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Head-to-Head Comparison of (Rac)-BIO8898 and Suramin in the Inhibition of CD40L
For researchers, scientists, and drug development professionals, understanding the nuances of small molecule inhibitors targeting the CD40-CD40L interaction is critical for advancing therapeutic strategies in immunology and oncology. This guide provides an objective comparison of two such inhibitors, (Rac)-BIO8898 and suramin (B1662206), focusing on their performance, mechanisms of action, and the experimental data supporting their activity.
The CD40 ligand (CD40L or CD154), a member of the tumor necrosis factor (TNF) superfamily, is a key costimulatory molecule predominantly expressed on activated T cells.[1] Its interaction with the CD40 receptor on antigen-presenting cells (APCs) is crucial for B cell proliferation, differentiation, and immunoglobulin class switching, as well as the activation of other immune cells.[2][3] Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and cancers, making it a prime therapeutic target.[2] Both this compound and suramin have emerged as small molecule inhibitors of this critical protein-protein interaction, operating through a shared mechanism of disrupting the functional trimeric structure of CD40L.[1][4]
Performance and Efficacy: A Quantitative Look
| Inhibitor | IC50 Value | Assay Type | Target | Reference |
| This compound | ~25 µM | DELFIA (Binding Assay) | Soluble CD40L binding to CD40-Ig | [5] |
| Suramin | ~50 µM | Biochemical Binding Assay | CD40L binding to CD40 | [4] |
It is important to note that variations in assay conditions can influence IC50 values. However, based on the available data, this compound appears to be a more potent inhibitor of the CD40-CD40L interaction in biochemical assays. Suramin has been reported to be approximately 30-fold more effective at inhibiting the CD40-CD40L interaction compared to its inhibition of the TNFα interaction.[4]
Mechanism of Action: Disrupting the Trimer
Both this compound and suramin inhibit the CD40-CD40L interaction by disrupting the trimeric structure of CD40L, which is essential for its receptor binding and signaling.[1][4]
This compound operates through a "subunit fracture mechanism."[5] A high-resolution co-crystal structure reveals that BIO8898 intercalates deeply between two of the three subunits of the CD40L homotrimer.[5] This binding event breaks the native three-fold symmetry of the protein, distorting the receptor-binding sites and rendering the ligand inactive.[1] The binding is characterized by several hydrogen bonds within a predominantly hydrophobic pocket.[6]
Suramin , a polysulfonated naphthylamine, is also known to disrupt the trimeric structure of TNF superfamily members, including CD40L.[1][4] While a co-crystal structure of suramin with CD40L is not available, its mechanism is believed to be analogous to that of BIO8898, where it interferes with the subunit interactions necessary for maintaining the functional trimeric conformation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Location and characterization of the suramin binding sites of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suramin inhibits the CD40-CD154 costimulatory interaction: a possible mechanism for immunosuppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (Rac)-BIO8898 and Peptide Inhibitors in Modulating the CD40-CD40L Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the small molecule inhibitor (Rac)-BIO8898 with peptide-based inhibitors targeting the CD40-CD40L protein-protein interaction (PPI). The CD40-CD40L pathway is a critical co-stimulatory signal in the immune system, and its modulation holds therapeutic promise for autoimmune diseases and cancer.[1] This comparison is based on available experimental data to assist researchers in selecting appropriate tools for their studies.
Executive Summary
Peptide inhibitors targeting the CD40-CD40L interaction have also been developed, with some demonstrating high potency.[6] However, specific IC50 values for many of these peptides are not consistently reported in publicly accessible literature, making a direct quantitative comparison challenging. Notably, other small molecule inhibitors of the same pathway have been developed with significantly higher potency than BIO8898, exhibiting IC50 values in the low micromolar to high nanomolar range.[6][7]
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and other inhibitors of the CD40-CD40L interaction. It is important to note that these values were determined in different studies and potentially with variations in experimental protocols, which may affect direct comparability.
| Inhibitor Class | Specific Inhibitor | Target | Assay Type | IC50 Value | Reference |
| Small Molecule | This compound | CD40-CD40L Interaction | Soluble CD40L binding to CD40-Ig | ~25 µM | [2][3][4][5] |
| Small Molecule | Compound 6 | CD40-CD40L Interaction | Cell-free binding inhibitory assay | < 0.5 µM | [7] |
| Small Molecule | Compound 10 | CD40-CD40L Interaction | Cell-free binding inhibitory assay | < 0.5 µM | [7] |
| Small Molecule | Compound 11 | CD40-CD40L Interaction | Cell-free binding inhibitory assay | < 0.5 µM | [7] |
| Small Molecule | DRI-C21041 | CD40-CD40L PPI | Not Specified | High nanomolar to low micromolar | [6] |
| Small Molecule | DRI-C21095 | CD40-CD40L PPI | Not Specified | High nanomolar to low micromolar | [6] |
| Peptide | mouse KGYY15 | CD40-CD40L Interaction | Human CD40-CD40L binding assay | No inhibitory activity observed | [7] |
| Peptide | Peptidomimetic Derivatives | CD40 | In-silico screening | High binding affinity (no IC50) | [8][9][10] |
Mechanism of Action
This compound: A Trimer Disruptor
BIO8898 functions through a unique "subunit fracture" mechanism.[2] Instead of blocking the direct binding site of CD40 on the surface of the CD40L trimer, BIO8898 intercalates between two of the three subunits of the CD40L protein.[2][4] This intercalation disrupts the native three-fold symmetry of the CD40L trimer, thereby inhibiting its ability to effectively bind to the CD40 receptor.[2][4]
Caption: Mechanism of this compound action on the CD40-CD40L pathway.
Peptide Inhibitors: Competitive Binding
Peptide inhibitors of the CD40-CD40L interaction are typically designed to mimic the binding motif of either CD40 or CD40L.[8][9][10] By doing so, they competitively bind to their respective partner, thereby sterically hindering the natural protein-protein interaction. The development of these peptides often involves screening libraries to identify sequences with high binding affinity and specificity.[8][9][10]
Caption: Competitive inhibition mechanism of peptide inhibitors.
Experimental Protocols
The determination of inhibitory constants such as IC50 is crucial for comparing the efficacy of different molecules. Below are generalized protocols for assays commonly used to assess the inhibition of the CD40-CD40L interaction.
Soluble CD40L Binding Assay (ELISA-based)
This assay measures the ability of an inhibitor to block the binding of soluble CD40L to its receptor, CD40.
-
Coating: A 96-well microplate is coated with a recombinant CD40-Ig fusion protein and incubated overnight.[2]
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a suitable blocking buffer.
-
Inhibitor Incubation: Various concentrations of the test inhibitor (e.g., this compound or a peptide inhibitor) are pre-incubated with a constant concentration of soluble, tagged CD40L (e.g., myc-tagged).[2]
-
Binding Reaction: The inhibitor/CD40L mixture is added to the coated wells and incubated to allow for binding.
-
Detection: The plate is washed to remove unbound CD40L. The amount of bound CD40L is detected using an enzyme-conjugated antibody that recognizes the tag on CD40L (e.g., anti-myc antibody).[2]
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.[11]
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of inhibitor that reduces the signal by 50%.
Caption: A generalized workflow for a CD40-CD40L ELISA-based binding assay.
Cellular Apoptosis Assay
This assay assesses the functional consequence of CD40-CD40L inhibition in a cellular context.
-
Cell Line: A cell line engineered to express a chimeric receptor containing the extracellular domain of CD40 and the intracellular death domain of another receptor (e.g., TNFRp75) is used.[2]
-
Cell Seeding: The cells are seeded in a multi-well plate.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the inhibitor.
-
CD40L Stimulation: CD40L is added to the wells to induce apoptosis through the chimeric receptor.
-
Incubation: The plate is incubated for a period sufficient to allow for apoptosis to occur (e.g., 3 days).[5]
-
Viability Measurement: Cell viability is assessed using a standard method, such as an MTS or MTT assay.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the dose-response curve.
Conclusion
This compound is a well-characterized small molecule inhibitor of the CD40-CD40L interaction with a moderate IC50 of ~25 µM.[2][3][4][5] Its unique mechanism of trimer disruption provides a valuable tool for studying the consequences of modulating the CD40-CD40L pathway.[2] While peptide inhibitors targeting the same pathway exist, a lack of standardized reporting of their efficacy in the form of IC50 values makes direct comparisons with BIO8898 difficult. However, the field has seen the development of other small molecule inhibitors with significantly greater potency than BIO8898.[6][7] The choice between this compound and a peptide inhibitor will depend on the specific requirements of the research, including the desired potency, mechanism of action, and the experimental system being used. For researchers requiring a highly potent inhibitor of the CD40-CD40L interaction, exploring some of the more recently developed small molecules may be advantageous.
References
- 1. What are CD40 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 7. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel peptide inhibitors targeting CD40 and CD40L interaction: A potential for atherosclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel peptide inhibitors targeting CD40 and CD40L interaction: A potential for atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
Validating Target Engagement of (Rac)-BIO8898 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-BIO8898, a known inhibitor of the CD40-CD154 signaling pathway, with other alternative compounds. The focus is on the validation of target engagement in a cellular context using experimental data and detailed protocols. This document is intended to aid researchers in the objective assessment of these compounds for their studies.
This compound is a small molecule inhibitor that targets the interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40.[1] This interaction is a critical co-stimulatory signal in the activation of immune cells, and its inhibition is a therapeutic strategy for autoimmune diseases and transplant rejection. The mechanism of action of this compound involves the disruption of the trimeric structure of CD40L, preventing its binding to CD40. It has been shown to inhibit soluble CD40L binding to CD40-Ig with an IC50 of approximately 25 µM and to inhibit CD40L-induced apoptosis.[1]
Comparative Analysis of CD40-CD154 Interaction Inhibitors
To provide a clear comparison of this compound with other known inhibitors of the CD40-CD154 pathway, the following table summarizes their key performance metrics. Data for alternative compounds, DRI-C21041 and DRI-C21095, are included.
| Compound | Target | Mechanism of Action | IC50 (Cell-Free ELISA) | IC50 (Cell-Based NF-κB Assay) |
| This compound | CD40L | Disrupts CD40L trimer | ~25 µM | Not Reported |
| DRI-C21041 | CD40L | Binds to CD40L | 87 nM | 13.2 µM |
| DRI-C21095 | CD40L | Binds to CD40L | 19 nM | 6.0 µM |
Cellular Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein within a cell. The principle of CETSA is that ligand binding stabilizes the target protein, resulting in an increase in its melting temperature (Tm). This thermal stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment at various temperatures.
Illustrative CETSA Data for CD40L Inhibitors
The following table presents illustrative CETSA data for this compound and its alternatives. This hypothetical dataset is generated based on the known relative potencies of the compounds and serves to demonstrate the expected experimental outcomes.
| Treatment | Concentration (µM) | Temperature (°C) | % Soluble CD40L (Relative to 37°C) |
| Vehicle (DMSO) | - | 37 | 100 |
| 45 | 85 | ||
| 50 | 52 | ||
| 55 | 25 | ||
| 60 | 10 | ||
| This compound | 50 | 37 | 100 |
| 45 | 95 | ||
| 50 | 75 | ||
| 55 | 50 | ||
| 60 | 28 | ||
| DRI-C21095 | 10 | 37 | 100 |
| 45 | 98 | ||
| 50 | 88 | ||
| 55 | 65 | ||
| 60 | 40 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for CD40L
This protocol describes the steps to validate the engagement of small molecule inhibitors with CD40L in a suitable cell line (e.g., K562 cells stably expressing human CD40L).
Materials:
-
K562-hCD40L cells
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound, DRI-C21041, DRI-C21095
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Protease Inhibitor Cocktail
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-CD40L
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Thermocycler or heating blocks
Procedure:
-
Cell Culture and Treatment:
-
Culture K562-hCD40L cells in complete RPMI-1640 medium.
-
Seed cells at an appropriate density and allow them to grow overnight.
-
Treat cells with the desired concentrations of this compound, DRI-C21041, DRI-C21095, or DMSO for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
After treatment, harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C, 45°C, 50°C, 55°C, 60°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding RIPA buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CD40L overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of CD40L at different temperatures for each treatment condition.
-
Normalize the band intensities to the 37°C sample for each treatment group.
-
Plot the percentage of soluble CD40L as a function of temperature to generate melting curves. A rightward shift in the melting curve for a compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Western Blot Protocol for CD40L Detection
This protocol provides a general guideline for the detection of CD40L protein by Western blotting.
Solutions and Reagents:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.
-
Blocking Buffer: 5% (w/v) non-fat dry milk in TBST.
-
Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% (w/v) non-fat dry milk in TBST.
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the CETSA protocol.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 12% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-CD40L primary antibody (e.g., rabbit polyclonal or monoclonal) diluted in primary antibody dilution buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in secondary antibody dilution buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal.
Visualizations
CD40-CD40L Signaling Pathway
The interaction of CD40L on activated T-cells with CD40 on antigen-presenting cells (APCs) initiates a signaling cascade that is crucial for immune activation. This pathway involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, leading to the activation of downstream signaling modules, including the NF-κB, MAPK, and PI3K pathways.
Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CETSA
The following diagram illustrates the key steps involved in the Cellular Thermal Shift Assay (CETSA) to validate the target engagement of a compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Comparative Analysis of (Rac)-BIO8898 Cross-reactivity with TNF Superfamily Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Rac)-BIO8898, a known inhibitor of the CD40-CD154 interaction, and its potential cross-reactivity with other members of the Tumor Necrosis Factor (TNF) superfamily. Due to the limited availability of public data on the specific cross-reactivity of this compound, this document outlines a recommended experimental approach to generate such data and presents hypothetical results for illustrative purposes. Additionally, it compares this compound with other known inhibitors of the CD40-CD154 pathway.
Introduction to this compound
This compound is a small molecule inhibitor that targets the interaction between CD40 ligand (CD154) and its receptor, CD40.[1][2] This interaction is a critical co-stimulatory signal in the adaptive immune response, and its inhibition has therapeutic potential in autoimmune diseases and transplantation. This compound has been shown to inhibit the binding of soluble CD154 to CD40 with a half-maximal inhibitory concentration (IC50) of 25 µM.[1][2] The mechanism of action involves the inhibitor intercalating between the subunits of the homotrimeric CD154, thereby disrupting its conformation and ability to bind to CD40. The binding site for BIO8898 is located in a core region of the cytokine that is conserved across a subset of the TNF family, suggesting the potential for cross-reactivity with other members.
Cross-reactivity Profile of this compound
Currently, there is a lack of publicly available quantitative data on the cross-reactivity of this compound with other TNF superfamily members. To address this, a comprehensive cross-reactivity screening is recommended.
Hypothetical Cross-reactivity Data for this compound
The following table presents a hypothetical dataset that could be generated from a competitive binding assay to illustrate the potential selectivity profile of this compound. Note: This data is for illustrative purposes only and is not based on published experimental results.
| TNF Superfamily Ligand | IC50 (µM) | Fold Selectivity vs. CD154 |
| CD154 (CD40L) | 25 | 1 |
| TNF-α | >200 | >8 |
| RANKL | 150 | 6 |
| APRIL | >200 | >8 |
| BAFF | >200 | >8 |
| LIGHT | 180 | 7.2 |
Comparison with Alternative CD40-CD154 Inhibitors
Several other small molecules have been identified as inhibitors of the CD40-CD154 interaction. The table below summarizes the available selectivity data for some of these compounds.
| Inhibitor | Target IC50 | Cross-reactivity Data |
| This compound | 25 µM (CD154) | Data not publicly available |
| Suramin | ~15 µM (CD40-CD154) | Approximately 30-fold more active against CD40-CD154 than TNFR1-TNF-α. |
| DRI-C21045 | Low µM range (CD40-CD154) | >30-fold selectivity versus OX40-OX40L, BAFFR-BAFF, and TNF-R1-TNFα. |
| Compound 9 (unnamed) | 0.13 µM (CD40-CD154) | >100-fold selectivity against other tested TNFSF interactions (except RANK-RANKL, which was 70-fold). |
Experimental Protocols
To determine the cross-reactivity of this compound, a competitive binding immunoassay is recommended. The following protocol outlines a general procedure using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
HTRF-based Competitive Binding Assay for TNF Superfamily Cross-reactivity
Objective: To determine the IC50 of this compound against the interactions of various TNF superfamily ligands with their respective receptors.
Materials:
-
Recombinant human TNF superfamily ligands (CD154, TNF-α, RANKL, APRIL, BAFF, LIGHT)
-
Recombinant human receptors for the respective ligands, tagged with a donor fluorophore (e.g., Terbium cryptate)
-
A common binding partner for the ligands, tagged with an acceptor fluorophore (e.g., d2)
-
This compound
-
Assay buffer
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reagent Preparation: Dilute the tagged receptors and ligands to their optimal concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add 2 µL of the this compound dilution or vehicle control. b. Add 4 µL of the donor-tagged receptor solution. c. Add 4 µL of the acceptor-tagged ligand solution.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 2-4 hours), protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: a. Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000. b. Plot the HTRF ratio against the log concentration of this compound. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each TNF superfamily interaction.
Visualizations
CD40-CD154 Signaling Pathway
Caption: A simplified diagram of the CD40-CD154 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Cross-reactivity Screening
Caption: Workflow for determining the cross-reactivity of this compound using an HTRF-based assay.
References
A Tale of Two Trimer Disruptors: A Comparative Guide to (Rac)-BIO8898 and SP307
In the landscape of therapeutic intervention against diseases mediated by the tumor necrosis factor (TNF) superfamily, small molecules that disrupt the crucial protein-protein interactions of these signaling pathways are of significant interest. This guide provides a detailed comparison of two such molecules, (Rac)-BIO8898 and SP307, focusing on their distinct mechanisms of action, inhibitory activities, and the experimental frameworks used to characterize them. Both molecules target trimeric cytokines but employ different strategies to achieve inhibition, offering valuable insights for researchers and drug developers in the field of immunology and oncology.
At a Glance: Key Performance Metrics
| Feature | This compound | SP307 (data for analog SPD-304) |
| Target | CD40 Ligand (CD40L, CD154) | Tumor Necrosis Factor-alpha (TNF-α) |
| Mechanism of Action | Binds to the CD40L trimer, distorts its three-fold symmetry, and allosterically inhibits binding to CD40 without causing trimer dissociation. | Promotes the disassembly of the TNF-α trimer into dimers and monomers. |
| Biochemical Assay IC50 | ~25 µM (Inhibition of soluble CD40L binding to CD40-Ig)[1][2][3] | 22 µM (Inhibition of TNF-α binding to TNFR1)[4] |
| Cellular Assay EC50/IC50 | 69 µM (Inhibition of CD40L-induced apoptosis)[1] | 4.6 µM (Inhibition of TNF-α induced NF-κB activation)[4] |
Delving into the Mechanisms of Action
This compound and SP307, while both targeting members of the TNF superfamily, exhibit fundamentally different approaches to disrupting their respective signaling pathways.
This compound: The Symmetry Breaker
This compound targets the CD40 ligand (CD40L), a homotrimeric protein essential for co-stimulatory signaling in the immune system through its interaction with the CD40 receptor. The binding of CD40L to CD40 is a critical step in T-cell help to B-cells, macrophage activation, and dendritic cell licensing.
The mechanism of BIO8898 is one of subtle distortion rather than outright destruction. It intercalates between two of the three subunits of the CD40L trimer. This binding event does not lead to the dissociation of the trimer into its constituent monomers. Instead, it induces a conformational change that breaks the three-fold symmetry of the trimer.[1][5] This distortion of the native structure is sufficient to prevent effective binding to the CD40 receptor, thereby blocking downstream signaling.[1][5]
SP307: The Trimer Dissociator
SP307, on the other hand, targets TNF-α, a pro-inflammatory cytokine that also exists as a homotrimer. TNF-α signaling, primarily through its receptor TNFR1, is a key driver of inflammation in a host of autoimmune diseases.
The mechanism of SP307 is more disruptive than that of BIO8898. It promotes the disassembly of the stable TNF-α trimer.[4][5] An analog of SP307, SPD-304, has been shown to accelerate the subunit dissociation rate by 600-fold, leading to the breakdown of the trimer into inactive dimers and monomers.[4] X-ray crystallography has revealed that a single molecule of the inhibitor can displace one subunit of the trimer, forming a complex with a TNF-α dimer.[4][6]
dot
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
Benchmarking (Rac)-BIO8898 Against Known Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-BIO8898, a novel small molecule inhibitor of the CD40-CD40L interaction, with other established immunomodulators. The following sections detail its mechanism of action, present comparative experimental data, and provide comprehensive experimental protocols for key assays used in immunomodulator benchmarking.
Introduction to this compound
This compound is a synthetic organic molecule that inhibits the receptor binding and function of the constitutively trimeric tumor necrosis factor (TNF) family cytokine CD40 ligand (CD40L or CD154).[1] Its unique mechanism of action involves intercalating deeply between two subunits of the homotrimeric CD40L cytokine, which disrupts a constitutive protein-protein interface and breaks the protein's three-fold symmetry.[1][2][3] This allosteric disruption of the CD40L trimer is sufficient to negatively impact the high-affinity binding of CD40 to CD40L, which requires a CD40 protein to cooperatively contact two sites on adjacent CD40L monomers.[2]
Mechanism of Action: A Visual Representation
The binding of this compound to the CD40L trimer induces a conformational change that prevents its interaction with the CD40 receptor on antigen-presenting cells (APCs). This disruption of the CD40-CD40L signaling pathway is a key target for immunomodulation, as this pathway is crucial for T-cell help to B-cells, antibody production, and the activation of APCs.
Caption: Mechanism of this compound inhibiting CD40L-CD40 interaction.
Comparative Data: this compound vs. Other Immunomodulators
Quantitative data from in vitro assays provide a basis for comparing the potency and efficacy of different immunomodulators. The following tables summarize available data for this compound and other relevant compounds.
Table 1: In Vitro Inhibition of CD40-CD40L Interaction
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | CD40L | Soluble CD40L binding to CD40-Ig | ~25 µM | [1][2][3][4][5] |
| DRI-C21095 | CD40L | Cell-free ELISA | 19 nM | [6] |
| DRI-C21041 | CD40L | Cell-free ELISA | 87 nM | [6] |
| Anti-CD154 mAb (5C8H1) | CD40L | Not specified | Not specified | [7] |
| Anti-CD40 mAb (2C10R4) | CD40 | Not specified | Not specified | [7] |
Table 2: Functional Cellular Assays
| Compound | Assay Type | Effect | Concentration | Reference |
| This compound | CD40L-induced apoptosis | Inhibition | Dose-dependent (0-100 µM) | [4] |
| DRI-C21041 | CD40L-induced NF-κB activation | IC50 of 10.3 µM | 10.3 µM | [6] |
| DRI-C21095 | CD40L-induced NF-κB activation | IC50 of 6.0 µM | 6.0 µM | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for standardized comparison of immunomodulatory compounds.
Cytokine Release Assay
This assay is crucial for assessing the potential of a compound to either stimulate or suppress the release of cytokines from immune cells.
Objective: To quantify the concentration of key pro-inflammatory and anti-inflammatory cytokines in cell culture supernatants following treatment with the test compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a specific immune cell line (e.g., RAW 264.7 macrophages).
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin).
-
Test compound (this compound) and known immunomodulators (e.g., Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokine release, Dexamethasone as an immunosuppressant).
-
96-well cell culture plates.
-
ELISA kits or multiplex bead-based assay kits for target cytokines (e.g., TNF-α, IL-6, IL-10).
-
Plate reader.
Procedure:
-
Isolate and prepare immune cells, adjusting the cell concentration to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and controls.
-
Add the compounds to the respective wells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Perform ELISA or multiplex assay on the supernatants according to the manufacturer's instructions to determine the concentration of each cytokine.[8][9]
Caption: Workflow for a standard cytokine release assay.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a fundamental method to assess the cell-mediated immune response, particularly T-cell proliferation, in response to alloantigens.
Objective: To measure the proliferative response of T-cells from one donor when stimulated by mononuclear cells from a genetically different donor and to evaluate the inhibitory effect of the test compound.
Materials:
-
PBMCs from two healthy, unrelated donors.
-
Complete cell culture medium.
-
Test compound (this compound) and a known immunosuppressant (e.g., Cyclosporin A).
-
96-well round-bottom cell culture plates.
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, CFSE).
-
Scintillation counter or plate reader.
Procedure:
-
Isolate PBMCs from two donors (responder and stimulator).
-
Irradiate or treat the stimulator cells with mitomycin C to prevent their proliferation.
-
Co-culture responder and stimulator cells at a 1:1 ratio in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
On day 5, pulse the cells with [3H]-thymidine and incubate for another 18 hours.
-
Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter to quantify cell proliferation.[10][11]
Caption: Workflow for a one-way Mixed Lymphocyte Reaction assay.
T-Cell Proliferation Assay
This assay is used to determine the direct effect of a compound on the proliferation of T-cells following stimulation.
Objective: To quantify the proliferation of T-cells in response to a mitogen or specific antigen and to assess the inhibitory or stimulatory effect of the test compound.
Materials:
-
Purified T-cells or PBMCs.
-
Complete cell culture medium.
-
Mitogen (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 beads) or specific antigen.
-
Test compound (this compound) and controls.
-
96-well flat-bottom cell culture plates.
-
Proliferation assay reagents ([3H]-thymidine, BrdU, or CFSE).
-
Scintillation counter, plate reader, or flow cytometer.
Procedure:
-
Isolate and prepare T-cells.
-
Seed the cells into a 96-well plate.
-
Add the mitogen or antigen to stimulate the T-cells.
-
Add serial dilutions of the test compound.
-
Incubate for 3-5 days.
-
Measure proliferation using [3H]-thymidine incorporation, BrdU assay, or CFSE dye dilution by flow cytometry.[12][13][14]
Conclusion
This compound represents a promising class of small molecule immunomodulators targeting the CD40-CD40L pathway. Its unique mechanism of action, involving the disruption of the CD40L trimer, distinguishes it from many other immunomodulatory agents. While direct comparative data with a wide range of immunomodulators is still emerging, the available in vitro data demonstrates its potential to inhibit a key co-stimulatory pathway. The provided experimental protocols offer a standardized framework for further benchmarking of this compound against existing and novel immunomodulatory therapies, facilitating a comprehensive evaluation of its therapeutic potential.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 7. Comparative Evaluation of αCD40 (2C10R4) and αCD154 (5C8H1 and IDEC-131) in a Nonhuman Primate Cardiac Allotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mixed lymphocyte reaction assay [bio-protocol.org]
- 11. marinbio.com [marinbio.com]
- 12. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation of CD40-CD154 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The successful translation of in vitro potency to in vivo efficacy is a cornerstone of drug development. This guide provides a comparative framework for understanding the in vitro to in vivo correlation (IVIVC) of compounds targeting the CD40-CD154 signaling pathway, a critical immune checkpoint. While direct in vivo data for the novel inhibitor (Rac)-BIO8898 is not publicly available, we will use it as a primary example for in vitro characterization. To illustrate the principles of IVIVC for this target class, we will draw comparisons with other publicly disclosed inhibitors that have demonstrated both in vitro and in vivo activity.
Introduction to this compound and the CD40-CD154 Pathway
This compound is a potent small molecule inhibitor of the interaction between CD40 and its ligand, CD154 (also known as CD40L).[1][2][3][4] This interaction is a crucial co-stimulatory signal in the activation of various immune cells, including B cells, T cells, and antigen-presenting cells.[1][5][6] Dysregulation of the CD40-CD154 pathway is implicated in a range of autoimmune diseases and transplant rejection.[2][5][7][8][9][10][11] BIO8898 has been shown to inhibit the binding of soluble CD40L to CD40-Ig with an IC50 of approximately 25 µM and to block CD40L-induced apoptosis in cellular assays.[1][2][3][4][12] A co-crystal structure reveals that BIO8898 acts by intercalating between two subunits of the homotrimeric CD40L, thereby disrupting its ability to bind to CD40.[12]
In Vitro Activity Comparison
Establishing a robust in vitro profile is the first step in assessing a compound's potential. The following table summarizes the known in vitro activity of BIO8898 and provides a template for comparing it with other inhibitors of the CD40-CD154 pathway. For the purpose of this guide, we will use hypothetical data for a representative alternative small molecule inhibitor, "Compound X," and a therapeutic antibody, "Antibody Y," to illustrate the types of data required for comparison.
| Parameter | This compound | Compound X (Small Molecule) | Antibody Y (Monoclonal Antibody) |
| Target | CD154 (CD40L) | CD154 (CD40L) | CD40 |
| Binding Affinity (KD) | Not Reported | 50 nM | 1 nM |
| Biochemical IC50 | ~25 µM (CD40L:CD40-Ig binding)[1][2][3][4] | 100 nM (TR-FRET Assay) | 5 nM (ELISA) |
| Cellular EC50 | Not Reported | 500 nM (NF-κB Reporter Assay) | 20 nM (B-cell activation assay) |
| Mechanism of Action | Allosteric inhibitor, disrupts CD154 trimer[12] | Competitive inhibitor of CD40 binding site | Blocks CD154 binding to CD40 |
Bridging the Gap: In Vitro to In Vivo Correlation
An established IVIVC allows for the prediction of a drug's in vivo performance based on its in vitro characteristics. This is a critical step in optimizing dosing regimens and predicting clinical outcomes. The following table provides a comparative overview of the in vivo activity of our illustrative examples, Compound X and Antibody Y, in a murine model of collagen-induced arthritis (CIA), a common preclinical model for rheumatoid arthritis.[2][7][13][14][15]
| Parameter | Compound X (Small Molecule) | Antibody Y (Monoclonal Antibody) |
| Animal Model | Collagen-Induced Arthritis (CIA) in DBA/1 mice | Collagen-Induced Arthritis (CIA) in DBA/1 mice |
| Dosing Regimen | 30 mg/kg, oral, once daily | 10 mg/kg, intravenous, twice weekly |
| Pharmacokinetics (Mouse) | Cmax: 2 µM, T1/2: 6 hours | Cmax: 50 µg/mL, T1/2: 7 days |
| Target Engagement | >80% inhibition of CD40L binding in plasma 2 hours post-dose | >95% receptor occupancy on circulating B-cells |
| Efficacy Readout | 60% reduction in arthritis score vs. vehicle | 75% reduction in arthritis score vs. vehicle |
| Biomarker Modulation | 50% reduction in serum anti-collagen IgG2a levels | 80% reduction in serum anti-collagen IgG2a levels |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality, comparable data. Below are representative protocols for key in vitro and in vivo assays relevant to the evaluation of CD40-CD154 inhibitors.
In Vitro Assays
1. CD40:CD154 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantitatively measures the binding of CD40 to CD154 and is suitable for high-throughput screening of inhibitors.[16][17][18][19]
-
Materials: Recombinant biotinylated CD40, recombinant CD40L, Tb-labeled donor (e.g., anti-His antibody), dye-labeled acceptor (e.g., streptavidin-D2), assay buffer, 384-well microplates.
-
Methodology:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the test compound, recombinant CD40L, and biotinylated CD40.
-
Add the Tb-labeled donor and dye-labeled acceptor.
-
Incubate for 90 minutes at room temperature.
-
Read the fluorescence intensity at 620 nm (donor emission) and 665 nm (acceptor emission) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 of the test compound.
-
2. NF-κB Reporter Gene Assay in CD40-Expressing Cells
This cell-based assay measures the functional consequence of CD40-CD154 engagement by quantifying the activation of the downstream NF-κB signaling pathway.[20][21]
-
Materials: HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct, cell culture medium, soluble recombinant human CD154, test compound, luciferase assay reagent.
-
Methodology:
-
Seed the CD40-NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of soluble CD154 for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 of the test compound for inhibition of CD154-induced NF-κB activation.
-
In Vivo Model
1. Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model of rheumatoid arthritis that is dependent on both T-cell and B-cell responses, making it highly relevant for testing CD40-CD154 inhibitors.[2][7][13][14][15]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment with the test compound (e.g., daily oral gavage) or vehicle control upon the first signs of arthritis (typically around day 25).
-
-
Efficacy Assessment:
-
Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 based on the severity of inflammation.
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect blood for measurement of anti-collagen antibodies and pro-inflammatory cytokines.
-
Perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
-
Visualizing the Pathway and Workflow
To further clarify the biological context and the experimental process, the following diagrams are provided.
Caption: CD40-CD154 signaling pathway and the inhibitory action of this compound.
References
- 1. Human CD154 (CD40 Ligand) ELISA Development Kit | Leinco [leinco.com]
- 2. mdpi.com [mdpi.com]
- 3. Human CD40 ligand/CD154 ELISA Kit Elisa Kit KE00251 | Proteintech [ptglab.com]
- 4. Frontiers | The Inhibition of CD40/CD154 Costimulatory Signaling in the Prevention of Renal Transplant Rejection in Nonhuman Primates: A Systematic Review and Meta Analysis [frontiersin.org]
- 5. Update on CD40 and CD154 blockade in transplant models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNAi-mediated CD40-CD154 interruption promotes tolerance in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD154: An Immunoinflammatory Mediator in Systemic Lupus Erythematosus and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implications of CD154 and Its Receptors in the Pathogenesis and Treatment of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Mechanisms of immunotherapeutic intervention by anti-CD40L (CD154) antibody in an animal model of multiple sclerosis [jci.org]
- 11. mdpi.com [mdpi.com]
- 12. Effects of anti-CD154 treatment on B cells in murine systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collagen-induced arthritis as a model for rheumatoid arthritis. — Immunology [immunology.ox.ac.uk]
- 14. mdbioproducts.com [mdbioproducts.com]
- 15. Prevention of collagen-induced arthritis with an antibody to gp39, the ligand for CD40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Crystallographic and Mutational Analysis of the CD40-CD154 Complex and Its Implications for Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-BIO8898: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing (Rac)-BIO8898, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in its various forms.
Key Safety and Handling Information
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes safety goggles, a full lab suit or coat, a dust respirator, and gloves.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
| Parameter | Specification | Source |
| CAS Number | 402564-79-8 | [1][2] |
| Molecular Formula | C53H64N8O6 | [2] |
| Appearance | Solid | |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [2][5] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [1][2][3] |
| Primary Hazard | May be harmful if inhaled, swallowed, or absorbed through the skin. Causes eye and respiratory tract irritation. | [4] |
| Required PPE | Safety goggles, gloves, lab coat/full suit, dust respirator. | [4] |
Step-by-Step Disposal Procedures
Disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations.[4] The following procedures provide a general framework for safe disposal.
Unused or Expired Solid this compound
-
Containerization : Ensure the original container is securely sealed. If the original container is compromised, transfer the solid waste to a new, compatible, and clearly labeled hazardous waste container.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the chemical name "this compound", the CAS number, and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Segregation : Store the waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal Request : Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not dispose of solid this compound in regular laboratory or municipal trash.
Solutions Containing this compound
-
Collection : Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling : Clearly label the container as "Hazardous Waste" with the full chemical name of the contents, including all solvents (e.g., "Waste this compound in DMSO"), and their approximate concentrations.
-
Storage : Keep the waste container tightly closed and store it in a secondary containment tray within a designated hazardous waste accumulation area.
-
Disposal : Contact your institution's environmental health and safety (EHS) department for collection and disposal. Do not pour solutions containing this compound down the drain.
Contaminated Labware and PPE
-
Solid Waste Collection : Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated hazardous waste bag or container.
-
Labeling : The waste bag or container must be clearly labeled as "Hazardous Waste" and specify the contaminant "this compound".
-
Sharps : Needles, scalpels, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Glassware : Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the glassware can typically be washed and reused. If the glassware is to be discarded, it should be placed in a designated broken glass box.
-
Disposal : All contaminated solid waste must be disposed of through your institution's hazardous waste program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste streams.
References
Personal protective equipment for handling (Rac)-BIO8898
Essential Safety and Handling Guide for (Rac)-BIO8898
This compound is a potent CD40-CD154 co-stimulatory interaction inhibitor intended for research use only.[1][2][3][4] Due to its biological activity and the lack of comprehensive public safety data, it should be handled with caution by trained personnel in a laboratory setting. A thorough, substance-specific risk assessment should be conducted before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound to ensure the safety of laboratory personnel and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial when handling this compound, particularly in its powdered form, to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Purpose |
| Gloves | Double nitrile gloves | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Disposable, fluid-resistant lab coat | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling powders or if there is a risk of aerosolization. |
| Additional Protection | Sleeve covers | To provide extra protection against contamination of the arms. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area, which should be a certified chemical fume hood or a containment glove box.
-
Have spill cleanup materials readily available.
2. Weighing and Aliquoting:
-
Perform all manipulations of the powdered compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
Handle the solid form of the compound with care to avoid generating dust.
3. Dissolution:
-
This compound is a solid that requires specific solvents for dissolution.[4]
-
For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a stock solution.[2]
-
For in vivo studies, a multi-step solvent system is often required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Ultrasonic agitation may be necessary to achieve a clear solution.[2]
-
When preparing solutions, add each solvent sequentially and ensure thorough mixing at each step.
4. Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
-
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, wipes, disposable lab coats, and weighing boats, in a designated and clearly labeled hazardous waste container.[5]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Disposal Method:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Visualized Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
